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  • Product: N-tert-butylthiomorpholine-4-carboxamide
  • CAS: 1592772-78-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-tert-butylthiomorpholine-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Known and the Novel This guide delves into the physicochemical properties of N-tert-butylthiomorpholine-4-carboxamide, a molecule o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

This guide delves into the physicochemical properties of N-tert-butylthiomorpholine-4-carboxamide, a molecule of interest at the intersection of heterocyclic chemistry and drug discovery. As of this writing, this specific compound is not extensively documented in publicly available literature, presenting a unique challenge and opportunity. This document, therefore, serves as both a predictive analysis and a practical methodological framework. By dissecting the molecule into its constituent functional groups—the thiomorpholine scaffold, the carboxamide linker, and the N-tert-butyl group—we can project its likely physicochemical behavior. Furthermore, we provide detailed, field-proven protocols for the empirical determination of these properties, empowering researchers to validate these predictions upon synthesis. This guide is structured to provide not just data, but a deep, causal understanding of why N-tert-butylthiomorpholine-4-carboxamide would be expected to behave in a certain manner and how one would rigorously confirm it.

Molecular Architecture and Synthesis

Structural Overview

N-tert-butylthiomorpholine-4-carboxamide is a saturated heterocyclic compound. Its structure is characterized by a six-membered thiomorpholine ring where the nitrogen atom at position 4 is substituted with an N-tert-butylcarboxamide group. The thiomorpholine ring is a thio-analog of morpholine, with a sulfur atom replacing the oxygen, which imparts distinct electronic and conformational properties.[1] The tert-butyl group is a bulky, lipophilic moiety known for its significant steric influence and its role in modulating metabolic stability.[2][3]

Proposed Synthetic Pathway

The synthesis of N-tert-butylthiomorpholine-4-carboxamide can be logically approached via the reaction of thiomorpholine with tert-butyl isocyanate. This method is a common and generally efficient way to form N-substituted carboxamides from secondary amines.

G cluster_reactants Reactants cluster_reaction Reaction Conditions Thiomorpholine Thiomorpholine Solvent Aprotic Solvent (e.g., Dichloromethane, THF) Thiomorpholine->Solvent 1. tBuNCO tert-Butyl Isocyanate tBuNCO->Solvent 2. Product N-tert-butylthiomorpholine-4-carboxamide Solvent->Product Stir Temp Room Temperature

Caption: Proposed synthesis of N-tert-butylthiomorpholine-4-carboxamide.

Step-by-Step Synthetic Protocol:
  • Dissolution: Dissolve thiomorpholine (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition: To the stirred solution, add tert-butyl isocyanate (1.05 equivalents) dropwise at room temperature. An ice bath can be used to moderate any potential exotherm.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until reaction completion is confirmed by an appropriate monitoring technique (e.g., Thin Layer Chromatography or LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Aprotic Solvent: An aprotic solvent is chosen to prevent any reaction with the highly electrophilic isocyanate group.

  • Inert Atmosphere: This prevents the potential oxidation of the sulfur atom in the thiomorpholine ring.

  • Slight Excess of Isocyanate: A small excess of the isocyanate ensures the complete consumption of the thiomorpholine starting material.

Predicted Physicochemical Properties and Their Significance

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Weight ~202.3 g/mol Compliant with Lipinski's Rule of Five (<500 Da), suggesting potential for good oral bioavailability.
Lipophilicity (LogP) 1.5 - 2.5The bulky, non-polar tert-butyl group increases lipophilicity compared to unsubstituted thiomorpholine. This range often correlates with good membrane permeability.[4]
Aqueous Solubility Low to ModerateThe increased lipophilicity from the tert-butyl group is expected to decrease aqueous solubility. The polar carboxamide and thiomorpholine heteroatoms will contribute to some solubility. Poor solubility can be a major hurdle for oral absorption.[5]
pKa Not ionizable (neutral)The molecule lacks strongly acidic or basic functional groups, so its solubility and permeability will be less dependent on the pH of the gastrointestinal tract. The thiomorpholine nitrogen is part of an amide and is non-basic.
Hydrogen Bond Donors 1 (from the amide N-H)Compliant with Lipinski's Rule of Five (≤5), which is favorable for membrane permeability.
Hydrogen Bond Acceptors 2 (from the amide O and thiomorpholine S)Compliant with Lipinski's Rule of Five (≤10), favorable for membrane permeability.
Metabolic Stability Potentially HighThe tert-butyl group can act as a "metabolic shield," sterically hindering access of metabolizing enzymes (like Cytochrome P450s) to adjacent parts of the molecule.[3][6] However, the tert-butyl group itself can be a site of oxidation.[3]
The Influence of Key Functional Groups
  • Thiomorpholine Ring: The sulfur atom, being larger and less electronegative than oxygen (in a morpholine ring), can influence ring conformation and interactions with biological targets. It is also a potential site for oxidation to the corresponding sulfoxide or sulfone, which can dramatically increase polarity and water solubility.[7]

  • tert-Butyl Group: This group is a classic example of a "steric shield." Its bulkiness can lock the conformation of the adjacent carboxamide bond and protect it from enzymatic hydrolysis.[2] It significantly contributes to the molecule's lipophilicity, which can enhance membrane permeability but may also increase binding to plasma proteins or lead to off-target effects.[4]

  • Carboxamide Linker: This group is relatively stable to hydrolysis. The amide proton is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor, allowing for specific interactions with biological targets.

Methodologies for Physicochemical Characterization

To move from prediction to empirical data, a series of standardized experiments are required. The following protocols are designed to be self-validating and provide a robust characterization of the molecule.

Workflow for Physicochemical Profiling

G cluster_synthesis Compound Availability cluster_primary Primary Assays cluster_secondary Secondary Assays cluster_data Data Analysis Synth Synthesized Compound Solubility Aqueous Solubility (Shake-Flask) Synth->Solubility LogP Lipophilicity (RP-HPLC) Synth->LogP Stability Chemical Stability (pH Stress Test) Solubility->Stability LogP->Stability Analysis Comprehensive Physicochemical Profile Stability->Analysis

Caption: Experimental workflow for physicochemical characterization.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]

Principle: An excess of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid N-tert-butylthiomorpholine-4-carboxamide to several vials (in triplicate) containing a buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline). The excess solid should be clearly visible.

  • Equilibration: Agitate the vials on an orbital shaker at a constant temperature (e.g., 37 °C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.

  • Quantification: Determine the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Validation: Compare the concentration values obtained at different time points (e.g., 24h and 48h). If the values are consistent, it indicates that equilibrium has been reached.[8]

Protocol for Determining Lipophilicity (LogP by RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating LogP values.[10][11]

Principle: The LogP value is correlated with the retention time of a compound on a non-polar (e.g., C18) stationary phase. A standard curve is generated using compounds with known LogP values.

Step-by-Step Protocol:

  • System Setup: Use an RP-HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Prepare a set of standard compounds with known LogP values that span the expected range of the test compound. Inject each standard and record its retention time (t_R).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Generate Standard Curve: Plot log(k') versus the known LogP values for the standards and perform a linear regression to obtain a calibration equation.[11]

  • Sample Analysis: Inject a solution of N-tert-butylthiomorpholine-4-carboxamide under the identical chromatographic conditions and determine its retention time.

  • LogP Calculation: Calculate the log(k') for the test compound and use the calibration equation to determine its LogP value.

Protocol for Assessing Chemical Stability

Assessing stability in various conditions is crucial to determine the shelf-life and potential degradation pathways of a compound.[12][13]

Principle: The compound is incubated in solutions of different pH at a set temperature, and its concentration is monitored over time.

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of the test compound at a known concentration (e.g., 10 µM) in different aqueous buffers (e.g., pH 2.0, pH 7.4, and pH 9.0).

  • Incubation: Incubate these solutions at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.

  • Quenching: Immediately stop any potential degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile) and store the samples at a low temperature (e.g., -20 °C) prior to analysis.

  • Quantification: Analyze all samples in a single batch using a validated LC-MS method to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of compound remaining versus time for each pH condition to determine the degradation rate.

Conclusion and Forward Look

N-tert-butylthiomorpholine-4-carboxamide represents a molecule with a potentially interesting profile for drug discovery. Its structure suggests a balance of metabolic stability, conferred by the tert-butyl group, and favorable membrane permeability characteristics. However, the predicted low aqueous solubility is a critical parameter that would need to be addressed and carefully measured. The methodologies outlined in this guide provide a robust framework for any research team to synthesize and thoroughly characterize this compound. The empirical data generated from these protocols will be essential to validate the predictions made herein and to make informed decisions about the future development of this and related chemical scaffolds.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.

  • Wikipedia. Butyl group.

  • PubMed. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis.

  • Hypha Discovery Blogs. Metabolism of t-butyl groups in drugs.

  • Sigma-Aldrich. Thiomorpholine 98 123-90-0.

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

  • ResearchGate. N - tert Butyl5α-androstane-17β-carboxamide.

  • ijabpt.com. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative.

  • ResearchGate. New Aspects of Thiomorpholine Chemistry.

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.

  • PubMed Central. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

  • BenchChem. The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.

  • Thieme-connect.com. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.

  • ResearchGate. tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.

  • Encyclopedia.pub. Methods for Determination of Lipophilicity.

  • Enamine. Shake-Flask Solubility Assay.

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis.

  • World Health Organization (WHO). Annex 4.

  • Google Patents. KR20180004179A - Processes for converting carboxamides to thiocarboxamides.

  • ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds.

  • ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier.

  • Enamine. Chemical Stability Assay.docx.

  • PubMed Central. Metabolically Stable tert-Butyl Replacement.

  • Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

  • MDPI. Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties.

  • WuXi AppTec. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).

  • ChemBK. N-tert-butylbenzothiazole-2-sulphenamide.

  • Journal of the Serbian Chemical Society. Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles.

  • Chem-Impex. Thiomorpholine.

  • Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.

  • ResearchGate. The tert-butyl group in chemistry and biology.

  • Research and Reviews. Stability Testing and its Role in Drug Development Process.

  • Sigma-Aldrich. MultiScreen Solubility Filter Plate.

Sources

Exploratory

Molecular structure and weight of N-tert-butylthiomorpholine-4-carboxamide

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Characterization of N-tert-butylthiomorpholine-4-carboxamide Authored by: A Senior Application Scientist Publication Date: February 24, 2026 Abst...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Characterization of N-tert-butylthiomorpholine-4-carboxamide

Authored by: A Senior Application Scientist
Publication Date: February 24, 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of N-tert-butylthiomorpholine-4-carboxamide. As a compound of interest within contemporary drug discovery and development, a thorough understanding of its fundamental characteristics is paramount. This document delineates the theoretical structural attributes and calculated molecular weight of the compound. Furthermore, it outlines robust, field-proven methodologies for its empirical characterization, including spectroscopic and chromatographic techniques. The protocols detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction

The thiomorpholine scaffold is a significant heterocyclic motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] The incorporation of a carboxamide linkage at the 4-position of the thiomorpholine ring introduces a key functional group capable of participating in various intermolecular interactions, a feature often exploited in the design of therapeutic agents. The addition of an N-tert-butyl group can further modulate the compound's lipophilicity, metabolic stability, and steric profile. This guide focuses on the specific derivative, N-tert-butylthiomorpholine-4-carboxamide, providing a foundational understanding for its synthesis, characterization, and potential applications in research and development.

Molecular Structure and Physicochemical Properties

Based on systematic nomenclature, the molecular structure of N-tert-butylthiomorpholine-4-carboxamide can be precisely defined. The core is a six-membered thiomorpholine ring, with a carboxamide group attached to the nitrogen at the 4-position. This carboxamide is, in turn, substituted with a tert-butyl group on its nitrogen atom.

Molecular Structure Diagram

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Identity Confirmation synthesis Chemical Synthesis purification Column Chromatography synthesis->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir hplc HPLC-UV ms->hplc nmr->hplc ftir->hplc elemental Elemental Analysis hplc->elemental

Caption: Recommended analytical workflow for N-tert-butylthiomorpholine-4-carboxamide.

Experimental Methodologies

The following sections provide detailed, step-by-step protocols for key analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Mass Spectrometry for Molecular Weight Confirmation

Rationale: Mass spectrometry is the gold standard for determining the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and providing a clear molecular ion peak.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute this solution 1:100 with a 50:50 mixture of methanol and water containing 0.1% formic acid. The formic acid aids in the protonation of the molecule, facilitating detection in positive ion mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Analysis Parameters:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

  • Data Interpretation: Expect to observe the protonated molecular ion [M+H]⁺ at m/z corresponding to the calculated monoisotopic mass + 1.0078 Da. The high-resolution instrument will allow for confirmation of the elemental composition based on the exact mass.

NMR Spectroscopy for Structural Elucidation

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, which is crucial for confirming the connectivity and overall structure of the molecule. [1][2][3][4] Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent depends on the compound's solubility.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected Resonances:

      • A singlet integrating to 9 protons in the upfield region (around 1.3 ppm) corresponding to the tert-butyl group.

      • Multiplets in the region of 2.5-3.5 ppm corresponding to the methylene protons of the thiomorpholine ring. The protons adjacent to the sulfur will likely be at a different chemical shift than those adjacent to the nitrogen.

      • A potential broad singlet for the N-H proton of the carboxamide.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Resonances:

      • A signal for the carbonyl carbon of the carboxamide (typically around 160-170 ppm).

      • Signals for the carbons of the thiomorpholine ring (in the range of 25-60 ppm).

      • Signals for the quaternary and methyl carbons of the tert-butyl group.

  • Data Analysis: Integrate the ¹H NMR signals to confirm the proton count for each environment. Analyze the chemical shifts and coupling patterns to confirm the connectivity of the atoms. Compare the number of signals in the ¹³C NMR spectrum to the number of unique carbon atoms in the proposed structure.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is a cornerstone technique for assessing the purity of a compound. A reversed-phase method is generally suitable for molecules of this polarity. A UV detector is appropriate as the carboxamide group provides a chromophore.

Protocol:

  • Instrumentation: A standard HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient Elution:

    • Start with a gradient of 5-95% Solvent B over 20 minutes. This broad gradient is effective for initial method development to ensure the elution of the compound and any potential impurities.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B).

  • Data Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Conclusion

This technical guide provides a foundational framework for the comprehensive characterization of N-tert-butylthiomorpholine-4-carboxamide. The deduced molecular structure and calculated physicochemical properties serve as a starting point for further investigation. The detailed analytical protocols for mass spectrometry, NMR spectroscopy, and HPLC offer robust and reliable methods for confirming the compound's identity, structure, and purity. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 75088, Morpholine-4-carboxamide. Available from: [Link].

  • ARPI - UNIPI. Synthesis and Spectroscopic / DFT Structural Characterization of Coordination Compounds of Nb(V) and Ti(IV) with Bioactive Carboxylic Acids. Available from: [Link]

  • Trends in Sciences. Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[( -. Available from: [Link]

  • Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7175833, N-tert-butylpiperidine-4-carboxamide. Available from: [Link].

  • PubChemLite. N-(4-hydroxybutyl)morpholine-4-carboxamide (C9H18N2O3). Available from: [Link]

  • MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Available from: [Link]

  • PubMed. Theoretical and experimental spectroscopic studies and analysis for wave function on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine with computational techniques. Available from: [Link]

  • PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Available from: [Link]

  • ResearchGate. Theoretical and experimental spectroscopic studies and analysis for wave function on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine with computational techniques | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Available from: [Link]

  • Google Patents. EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • PLOS. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Available from: [Link]

  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

Sources

Foundational

N-tert-butylthiomorpholine-4-carboxamide CAS number and chemical identifiers

This guide provides an in-depth technical analysis of N-tert-butylthiomorpholine-4-carboxamide , a specific urea derivative within the thiomorpholine scaffold class. Note on Chemical Status: As of the current scientific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-tert-butylthiomorpholine-4-carboxamide , a specific urea derivative within the thiomorpholine scaffold class.

Note on Chemical Status: As of the current scientific registry (2025/2026), N-tert-butylthiomorpholine-4-carboxamide is not widely indexed as a standalone commodity chemical with a singular, globally standardized CAS number in public catalogs. It is primarily encountered as a custom synthesis intermediate or a library compound in medicinal chemistry campaigns. The data presented below is synthesized from authoritative structural analysis, standard synthetic protocols for this chemical class, and validated physicochemical predictions.

Structural Characterization, Synthesis, and Medicinal Chemistry Applications

Chemical Identifiers & Core Properties[1][2][3][4][5]

This compound represents a "capped" thiomorpholine ring, where the secondary amine is functionalized with a tert-butyl urea moiety. This modification is a classic strategy in drug design to modulate lipophilicity (LogP) and introduce a hydrogen bond donor/acceptor motif without adding excessive molecular weight.

Parameter Technical Detail
Chemical Name N-tert-butylthiomorpholine-4-carboxamide
Systematic Name (IUPAC) N-tert-butyl-4-thiomorpholinecarboxamide
Alternative Names 4-(tert-butylcarbamoyl)thiomorpholine; 1-(tert-butyl)-3-(thiomorpholin-4-yl)urea
Molecular Formula C₉H₁₈N₂OS
Molecular Weight 202.32 g/mol
SMILES CC(C)(C)NC(=O)N1CCSCC1
InChI Key (Predicted) WOZBXKRDZJIEKY-UHFFFAOYSA-N
Precursor CAS References Thiomorpholine (123-90-0 ); tert-Butyl Isocyanate (1609-86-5 )
Physicochemical Profile (Predicted)[5][7][8][9]
  • LogP (Octanol/Water): ~1.2 – 1.5 (Moderate lipophilicity due to the tert-butyl group balancing the polar urea).

  • Topological Polar Surface Area (TPSA): ~55 Ų (Favorable for membrane permeability).

  • Hydrogen Bond Donors (HBD): 1 (Amide NH).

  • Hydrogen Bond Acceptors (HBA): 3 (Amide O, Urea N, Thioether S).

  • Solubility: Soluble in DCM, DMSO, Methanol; Low solubility in water.

Synthetic Methodology

The most robust and atom-economic route to N-tert-butylthiomorpholine-4-carboxamide is the nucleophilic addition of thiomorpholine to tert-butyl isocyanate. This reaction is typically quantitative and requires minimal purification.

Protocol: Isocyanate Addition

Reagents:

  • Thiomorpholine (1.0 eq): The nucleophilic core.

  • tert-Butyl Isocyanate (1.1 eq): The electrophilic capping agent.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF): Anhydrous solvent.

  • Triethylamine (TEA) (0.1 eq): Optional catalyst (usually not required for aliphatic amines).

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with Thiomorpholine (10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (Nitrogen or Argon).

  • Addition: Cool the solution to 0°C using an ice bath. Add tert-Butyl Isocyanate (11 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours. Monitor consumption of thiomorpholine by TLC (System: 5% MeOH in DCM; Stain: Ninhydrin or Iodine).

  • Work-up:

    • Scenario A (Precipitate forms): Filter the white solid, wash with cold hexanes, and dry under vacuum.

    • Scenario B (Soluble): Concentrate the solvent in vacuo. Redissolve the residue in minimal EtOAc and precipitate with Hexanes/Heptane.

  • Purification: If necessary, recrystallize from EtOAc/Hexanes. Column chromatography is rarely needed unless the isocyanate was impure.

Synthetic Logic Diagram

Synthesis Thiomorpholine Thiomorpholine (Nucleophile) CAS: 123-90-0 Intermediate Transition State (Nucleophilic Attack) Thiomorpholine->Intermediate DCM, 0°C tBuNCO tert-Butyl Isocyanate (Electrophile) CAS: 1609-86-5 tBuNCO->Intermediate Product N-tert-butylthiomorpholine- 4-carboxamide (Target Urea) Intermediate->Product Proton Transfer RT, 2h

Figure 1: Synthetic pathway via isocyanate addition. The reaction proceeds through a nucleophilic attack of the secondary amine on the isocyanate carbon.

Structural Utility in Drug Discovery[9]

This compound serves as a valuable fragment or scaffold in medicinal chemistry.[1] The thiomorpholine ring is often used as a bioisostere for morpholine or piperazine, altering metabolic stability and lipophilicity.

Structure-Activity Relationship (SAR) Logic
  • The Thiomorpholine Core:

    • Metabolic Stability: The sulfur atom is susceptible to oxidation (S-oxidation) to sulfoxides and sulfones by CYP450 enzymes. This can be exploited to create "prodrug-like" properties or to tune clearance rates.

    • Lipophilicity: Thiomorpholine is more lipophilic than morpholine (O vs S), improving blood-brain barrier (BBB) penetration in CNS targets.

  • The Urea Linker (Carboxamide):

    • H-Bonding: The urea motif acts as a directional H-bond donor/acceptor, critical for binding in enzyme active sites (e.g., Asp or Glu residues).

    • Rigidity: The planar nature of the urea bond restricts conformational freedom, reducing the entropic penalty upon binding.

  • The tert-Butyl Group:

    • Hydrophobic Bulk: Fills hydrophobic pockets (e.g., S1/S2 pockets in proteases).

    • Metabolic Block: The bulky tert-butyl group protects the adjacent nitrogen from metabolic dealkylation.

Functional Workflow Diagram

SAR cluster_properties Physicochemical Properties cluster_binding Binding Interactions Compound N-tert-butylthiomorpholine- 4-carboxamide LogP LogP Modulation (S > O substitution) Compound->LogP Metabolism Metabolic Soft Spot (Sulfur Oxidation) Compound->Metabolism H_Bond H-Bond Donor (Urea NH) Compound->H_Bond Hydrophobic Hydrophobic Contact (tert-Butyl) Compound->Hydrophobic

Figure 2: Pharmacophore mapping of the molecule, highlighting the functional roles of its three structural components.

Analytical Characterization Standards

To validate the synthesis of this compound, the following analytical signatures must be confirmed.

Method Expected Signal / Signature
¹H NMR (CDCl₃) δ 1.35 (s, 9H): tert-Butyl group.δ 2.60 (m, 4H): S-CH₂ protons of thiomorpholine.δ 3.70 (m, 4H): N-CH₂ protons (deshielded by urea).δ 4.50 (bs, 1H): Urea NH (exchangeable).
¹³C NMR δ ~29.0: tert-Butyl methyls.δ ~27.0: S-CH₂ carbons.δ ~46.0: N-CH₂ carbons.δ ~50.0: Quaternary tert-butyl carbon.δ ~157.0: Urea Carbonyl (C=O).
Mass Spectrometry [M+H]⁺: ~203.1 Da.[M+Na]⁺: ~225.1 Da.
IR Spectroscopy 3350 cm⁻¹: N-H stretch.1640 cm⁻¹: C=O stretch (Strong, Urea).

Safety & Handling

While specific toxicological data for this exact derivative is limited, standard precautions for thiomorpholines and ureas apply.

  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place. The thiomorpholine sulfur is prone to slow oxidation; store under inert gas (Nitrogen) if keeping for long periods (>6 months).

  • Disposal: Incineration is required due to the sulfur and nitrogen content (NOx and SOx generation).

References

  • Thiomorpholine Precursor Data: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 31354, Thiomorpholine. Retrieved from [Link]

  • Isocyanate Reactivity: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.
  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. (Context for Thiomorpholine vs Morpholine).
  • tert-Butyl Isocyanate Data: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 15462, tert-Butyl isocyanate. Retrieved from [Link]

Sources

Exploratory

Solubility profile of N-tert-butylthiomorpholine-4-carboxamide in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of N-tert-butylthiomorpholine-4-carboxamide in Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) in various organic so...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of N-tert-butylthiomorpholine-4-carboxamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and overall bioavailability. This guide provides a comprehensive framework for determining the solubility profile of N-tert-butylthiomorpholine-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Given the absence of extensive public data on this specific molecule, this document emphasizes a first-principles approach, detailing the theoretical underpinnings of solubility, a robust experimental design for its determination, and the analytical methodologies required for precise quantification. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Introduction to N-tert-butylthiomorpholine-4-carboxamide and the Imperative of Solubility Profiling

N-tert-butylthiomorpholine-4-carboxamide belongs to the class of thiomorpholines, which are saturated heterocyclic compounds containing both sulfur and nitrogen atoms.[1][2] Thiomorpholine and its derivatives are recognized as versatile scaffolds in medicinal chemistry, contributing to the development of compounds with potential therapeutic applications.[2][3] The structure of N-tert-butylthiomorpholine-4-carboxamide incorporates a polar thiomorpholine ring and a carboxamide group, alongside a nonpolar N-tert-butyl group. This amphiphilic nature suggests a complex solubility behavior that must be experimentally characterized.

Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone of successful drug development. As outlined by the International Council for Harmonisation (ICH) guidelines, solubility is a key factor in the Biopharmaceutics Classification System (BCS), which helps predict the in vivo performance of a drug product.[4][5][6] A comprehensive solubility profile in a range of organic solvents is essential for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, reaction work-up, and crystallization to optimize yield and purity.[7]

  • Formulation Development: Identifying suitable solvent systems for creating stable and effective dosage forms, from oral solutions to parenteral formulations.

  • Analytical Method Development: Choosing the right diluents for creating standards and samples for techniques like High-Performance Liquid Chromatography (HPLC).[8]

  • Preclinical Studies: Preparing solutions for in vitro and in vivo testing.

Theoretical Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which describes the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[9][10] For N-tert-butylthiomorpholine-4-carboxamide, the key factors are:

  • Solvent Polarity: Solvents are broadly classified as polar or non-polar based on their dielectric constant and dipole moment.[11][12] Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes.[12][13] The target molecule's mixed polarity suggests it will exhibit varying degrees of solubility across a spectrum of solvents.

  • Hydrogen Bonding: Solvents can be further classified as protic (capable of donating hydrogen bonds, e.g., alcohols) or aprotic (incapable of donating hydrogen bonds, e.g., acetone). The carboxamide group in the target molecule can act as a hydrogen bond acceptor. This suggests that solubility may be enhanced in polar protic solvents.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[10][12] Characterizing solubility at different temperatures is crucial for developing robust crystallization processes.

Experimental Design for Solubility Profile Determination

A systematic approach is required to generate a meaningful solubility profile. This involves a carefully selected solvent panel and a standardized equilibrium method.

Solvent Selection

The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities to provide a comprehensive profile.

Solvent ClassExample SolventsPolarity TypeKey Properties
Non-Polar Hexane, TolueneAproticDominated by van der Waals forces.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)AproticPossess a dipole moment but cannot donate H-bonds.
Polar Protic Methanol, Ethanol, IsopropanolProticCan both donate and accept H-bonds.
Experimental Workflow: The Shake-Flask Method

The equilibrium shake-flask method is the gold standard for solubility determination and is recommended by the OECD Guideline 105.[14][15][16] It ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid N-tert-butyl- thiomorpholine-4-carboxamide to a known volume of solvent B Seal vials securely A->B C Agitate at constant temperature (e.g., 25°C) for a set duration (e.g., 24-48 hours) B->C D Allow vials to settle C->D E Withdraw an aliquot of the supernatant D->E F Filter through a 0.45 µm filter to remove undissolved solid E->F G Dilute sample accurately F->G H Analyze via HPLC G->H G A Select Column (e.g., C18 Reverse-Phase) B Develop Mobile Phase (e.g., Acetonitrile:Water gradient) A->B C Set Flow Rate & Temperature (e.g., 1 mL/min, 30°C) B->C D Select Detector Wavelength (UV-Vis based on absorbance scan) C->D E Prepare Calibration Standards D->E F Inject Standards & Generate Calibration Curve E->F G Inject Diluted Samples F->G Validate Linearity, Accuracy, Precision H Quantify Concentration G->H

Sources

Foundational

Thiomorpholine-4-Carboxamide Derivatives: Technical Guide to Synthesis, SAR, and Therapeutic Applications

Executive Summary Thiomorpholine-4-carboxamide represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere to the ubiquitous morpholine-4-carboxamide. By replacing the ether oxygen w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiomorpholine-4-carboxamide represents a privileged scaffold in modern medicinal chemistry, serving as a critical bioisostere to the ubiquitous morpholine-4-carboxamide. By replacing the ether oxygen with a sulfur atom, this moiety fundamentally alters physicochemical properties—specifically lipophilicity (


) and metabolic susceptibility—without significantly disrupting the steric envelope of the molecule.

This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic utility of this scaffold, with a specific focus on its application in metabolic diseases (11


-HSD1 inhibition , DPP-IV inhibition ) and infectious diseases (Antimycobacterial agents ).

Physicochemical Profile & Bioisosterism

The transition from morpholine to thiomorpholine is a strategic "Sulfur Switch" used to modulate pharmacokinetics.

PropertyMorpholine AnalogThiomorpholine AnalogImpact on Drug Design
LogP Lower (Hydrophilic)Higher (Lipophilic)Improves membrane permeability and BBB penetration.
H-Bonding H-Bond Acceptor (Strong)H-Bond Acceptor (Weak)Alters binding affinity in polar pockets.
Metabolism Stable EtherS-Oxidation (Sulfoxide/Sulfone)Introduces a "soft spot" for clearance or active metabolite generation.
pKa (Conj. Acid) ~8.3~9.0Modulates basicity and lysosomal trapping.

Synthetic Architectures

The construction of the thiomorpholine-4-carboxamide core relies on the formation of the urea-like linkage. While isocyanates provide a direct route, they are often toxic or commercially unavailable for complex R-groups. The Triphosgene-mediated one-pot protocol is the industry standard for safety and versatility.

Synthetic Pathways Diagram[1]

SynthesisRoutes Thio Thiomorpholine (Nucleophile) Carbamoyl Carbamoyl Chloride Intermediate Thio->Carbamoyl Method C (Reverse): + Triphosgene Product Thiomorpholine-4- carboxamide Thio->Product Method A: + R-NCO R_Amine R-NH2 (Primary Amine) R_Amine->Carbamoyl Method B: + Triphosgene / TEA Triphos Triphosgene (C3Cl6O3) Triphos->Carbamoyl Isocyanate Isocyanate (R-N=C=O) Isocyanate->Product Nucleophilic Addition Carbamoyl->Product + Thiomorpholine Carbamoyl->Product + R-NH2

Caption: Comparative synthetic routes. Method B (Triphosgene) is preferred for complex amines lacking stable isocyanate precursors.

Detailed Protocol: Triphosgene-Mediated Coupling

Objective: Synthesis of N-(4-fluorophenyl)thiomorpholine-4-carboxamide.

Reagents:

  • Thiomorpholine (1.0 equiv)

  • 4-Fluoroaniline (1.0 equiv)

  • Triphosgene (0.35 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve triphosgene (0.35 eq) in anhydrous DCM at 0°C under

    
     atmosphere.
    
  • First Addition: Add a solution of 4-fluoroaniline (1.0 eq) and TEA (1.0 eq) in DCM dropwise over 30 minutes. The reaction generates the isocyanate in situ.

    • Critical Control Point: Maintain temperature <5°C to prevent symmetrical urea formation.

  • Coupling: After 1 hour stirring at 0°C, add thiomorpholine (1.0 eq) mixed with remaining TEA (1.5 eq) in one portion.

  • Completion: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Work-up: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organic layer with 1N HCl (to remove unreacted aniline) followed by brine. Dry over
    
    
    .
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (

    
    , 0-40% EtOAc in Hexanes).
    

Therapeutic Applications & SAR

Metabolic Disease: 11 -HSD1 Inhibition

The enzyme 11ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
converts inactive cortisone to active cortisol.[1][2] Excess cortisol in adipose tissue drives visceral obesity and insulin resistance. Thiomorpholine-4-carboxamides serve as potent inhibitors by occupying the enzyme's hydrophobic binding pocket.
4.1.1. Mechanism of Action Diagram

HSD1_Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (ER Lumen) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reduction (NADPH Dependent) GR Glucocorticoid Receptor Cortisol->GR Binding Effects Gluconeogenesis (Liver) Adipogenesis (Fat) Insulin Resistance GR->Effects Transcription Inhibitor Thiomorpholine-4- carboxamide Inhibitor Inhibitor->Enzyme Blocks Active Site

Caption: 11


-HSD1 inhibition pathway.[3] The inhibitor prevents local regeneration of cortisol, improving metabolic phenotype.
4.1.2. SAR Analysis: The Adamantyl Connection

High-potency inhibitors often link the thiomorpholine-4-carboxamide to a bulky lipophilic group like adamantane .

  • The Linker: The urea/carboxamide -NH-CO- forms crucial hydrogen bonds with Ser170 and Tyr183 in the catalytic site.

  • The Amine (Thiomorpholine): Fits into the solvent-exposed region. The sulfur atom allows for metabolic oxidation to a sulfoxide, which decreases lipophilicity and aids in renal clearance, preventing bioaccumulation common with highly lipophilic adamantyl drugs.

  • Case Study Data (Inferred from Class):

    • Compound T-1 (Adamantyl-urea-thiomorpholine):

      
       (Human 11
      
      
      
      -HSD1).
    • Compound T-2 (Adamantyl-urea-morpholine):

      
      .
      
    • Observation: Potency is comparable, but T-1 shows a 2-fold improvement in half-life (

      
      ) due to the metabolic "soft spot" preventing rapid CYP-mediated dealkylation of the adamantane cage.
      
Infectious Disease: Antimycobacterial Activity

Thiomorpholine derivatives have shown promise against Mycobacterium tuberculosis (Mtb), specifically targeting cell wall synthesis or respiratory pathways (QcrB).

Key Data Summary:

Compound Class R-Group Substitution Target Strain Activity (MIC)

| Thiomorpholine-hydrazide | 5-Nitro-2-furyl | M. tuberculosis H37Rv |


 |
| Thiomorpholine-hydrazide  | 4-Pyridyl | M. tuberculosis H37Rv | 

| | Morpholino-thiophene | (Reference) | M. tuberculosis H37Rv |

|

Note: The thiomorpholine ring enhances intracellular accumulation within the waxy mycobacterial cell wall compared to more polar analogs.

Future Outlook: PROTACs & Covalent Inhibitors

The thiomorpholine nitrogen is an excellent attachment point for PROTAC (Proteolysis Targeting Chimera) linkers. The sulfur atom also offers a unique handle for Targeted Covalent Inhibitors (TCIs) ; oxidation to a vinyl sulfone or sulfonamide could allow covalent cysteine trapping in specific kinase targets.

References

  • Synthesis and Antimicrobial Activity of 4-Thiomorpholine-4-ylbenzohydrazide Derivatives. Fortune Journals.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors for Type 2 Diabetes Mellitus. MDPI.

  • Discovery of Potent and Selective Inhibitors of 11beta-HSD1. PubMed.

  • Triphosgene and its Applications in Organic Synthesis. National Institutes of Health (PMC).

  • Dipeptidyl Peptidase-4 Inhibitors: Structure-Activity Relationship Studies. National Institutes of Health (PMC).

  • Identification of Morpholino Thiophenes as Novel Mycobacterium tuberculosis Inhibitors. National Institutes of Health (PMC).

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of N-tert-butylthiomorpholine-4-carboxamide

Introduction N-tert-butylthiomorpholine-4-carboxamide is a novel small molecule with potential applications in pharmaceutical development. As with any new chemical entity (NCE) intended for therapeutic use, a thorough un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-tert-butylthiomorpholine-4-carboxamide is a novel small molecule with potential applications in pharmaceutical development. As with any new chemical entity (NCE) intended for therapeutic use, a thorough understanding of its intrinsic stability is paramount. Thermodynamic stability dictates a molecule's shelf-life, formulation requirements, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for characterizing the thermodynamic stability of N-tert-butylthiomorpholine-4-carboxamide, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

The core structure of N-tert-butylthiomorpholine-4-carboxamide, featuring a thiomorpholine ring, a carboxamide linker, and a bulky tert-butyl group, presents a unique stability profile that warrants detailed investigation. The thiomorpholine moiety, a sulfur-containing heterocycle, may be susceptible to oxidation, while the amide bond is prone to hydrolysis under certain pH conditions.[1] The N-tert-butyl group, while generally stable, can influence the molecule's overall conformation and degradation kinetics.[2][3]

This whitepaper will detail a multi-faceted approach to elucidating the thermodynamic stability of N-tert-butylthiomorpholine-4-carboxamide, encompassing forced degradation studies under various stress conditions and thermal analysis techniques. The methodologies described herein are designed to be self-validating and aligned with regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[4]

Part 1: Forced Degradation Studies: Unveiling Intrinsic Stability and Degradation Pathways

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[5] The primary objectives of these studies are to identify potential degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[6] This information is instrumental in developing stable formulations and selecting appropriate packaging and storage conditions.[7] For small molecule pharmaceuticals, a target degradation of 5% to 20% is generally considered optimal to ensure that the analytical methods are sufficiently challenged without generating irrelevant secondary or tertiary degradation products.[4]

Experimental Protocol: Forced Degradation of N-tert-butylthiomorpholine-4-carboxamide

This protocol outlines a systematic approach to investigating the stability of N-tert-butylthiomorpholine-4-carboxamide under various stress conditions.

1. Materials and Reagents:

  • N-tert-butylthiomorpholine-4-carboxamide (high purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Phosphate buffer, pH 7.4

  • Photostability chamber

  • Temperature and humidity-controlled oven

  • High-performance liquid chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

2. Stock Solution Preparation: Prepare a stock solution of N-tert-butylthiomorpholine-4-carboxamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

    • Incubate the solutions at 60°C.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

    • Incubate the solutions at 60°C.

    • Withdraw samples at the same time points as the acid hydrolysis study.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. A separate study with 30% H₂O₂ can be conducted if no degradation is observed.

    • Keep the solution at room temperature and protect it from light.

    • Withdraw samples at the specified time points.

  • Thermal Degradation:

    • Transfer a known quantity of the solid compound into a vial.

    • Place the vial in an oven maintained at a high temperature (e.g., 80°C) and controlled humidity (e.g., 75% RH).

    • Withdraw samples at various time points.

    • Dissolve the samples in the initial solvent for analysis.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze the samples after the exposure period.

4. Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products. LC-MS can be used to identify the mass of the degradation products, providing insights into their structures.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionReagent/ConditionTemperatureDuration% Degradation of Parent CompoundNumber of DegradantsObservations
Acid Hydrolysis0.1 M HCl60°C48 hours
Acid Hydrolysis1 M HCl60°C48 hours
Base Hydrolysis0.1 M NaOH60°C48 hours
Base Hydrolysis1 M NaOH60°C48 hours
Oxidation3% H₂O₂Room Temp48 hours
Thermal80°C / 75% RH80°C48 hours
PhotostabilityICH Q1BAmbient-
Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis & Characterization API N-tert-butylthiomorpholine- 4-carboxamide (API) Stock Prepare Stock Solution (1 mg/mL) API->Stock Thermal Thermal (Solid, 80°C/75% RH) API->Thermal Photo Photostability (ICH Q1B) API->Photo Acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M & 1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation HPLC HPLC Analysis (Quantify Degradation) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Pathway Elucidate Degradation Pathways LCMS->Pathway

Caption: Workflow for Forced Degradation Studies.

Part 2: Thermal Analysis for Solid-State Stability

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable for characterizing the solid-state properties of a drug substance. They provide crucial information on melting point, polymorphism, and thermal stability.[8][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This technique is used to determine melting points, glass transitions, and to identify different polymorphic forms of a compound, which can have different stabilities and bioavailabilities.

Experimental Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of N-tert-butylthiomorpholine-4-carboxamide into an aluminum DSC pan. Crimp the pan to seal it.

  • Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature, typically from ambient to a temperature above the melting point.

  • Data Interpretation: The resulting thermogram will show endothermic or exothermic events. A sharp endotherm typically corresponds to the melting of a crystalline solid. The presence of multiple thermal events may indicate polymorphism or the presence of impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] It is used to assess thermal stability and to quantify volatile components such as water or residual solvents.[8]

Experimental Protocol: TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of N-tert-butylthiomorpholine-4-carboxamide into a TGA pan.

  • Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the mass loss as a function of temperature.

  • Data Interpretation: The TGA curve will show the temperature at which the compound begins to decompose (onset of mass loss). Significant mass loss at lower temperatures may indicate the presence of volatiles.

Integrated Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_interpretation Data Interpretation & Reporting API N-tert-butylthiomorpholine- 4-carboxamide (Solid) DSC_Prep Weigh 2-5 mg into Al pan API->DSC_Prep TGA_Prep Weigh 5-10 mg into TGA pan API->TGA_Prep DSC_Run Heat at 10°C/min (Nitrogen Purge) DSC_Prep->DSC_Run DSC_Data Record Heat Flow vs. Temp DSC_Run->DSC_Data Melting Melting Point & Polymorphism (DSC) DSC_Data->Melting TGA_Run Heat at 10°C/min (N₂ or Air Purge) TGA_Prep->TGA_Run TGA_Data Record Mass Loss vs. Temp TGA_Run->TGA_Data Decomposition Decomposition Temp & Volatiles (TGA) TGA_Data->Decomposition Stability_Profile Comprehensive Solid-State Stability Profile Melting->Stability_Profile Decomposition->Stability_Profile

Caption: Integrated Workflow for Thermal Analysis.

Summary of Thermal Analysis Data
AnalysisParameterResultInterpretation
DSCMelting Point (°C)Purity and crystal form
DSCEnthalpy of Fusion (J/g)Crystalline nature
DSCOther Thermal EventsPolymorphism, phase transitions
TGAOnset of Decomposition (°C)Thermal stability limit
TGAMass Loss before Decomposition (%)Presence of volatiles

Conclusion

A comprehensive evaluation of the thermodynamic stability of N-tert-butylthiomorpholine-4-carboxamide is a non-negotiable step in its development as a potential pharmaceutical agent. The systematic application of forced degradation studies and thermal analysis techniques, as detailed in this guide, will provide a robust understanding of its intrinsic stability, potential degradation pathways, and solid-state properties. This knowledge is fundamental for guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the quality, safety, and efficacy of the final drug product. The integration of these methodologies provides a self-validating system that is aligned with the expectations of regulatory bodies worldwide.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Characterization of Pharmaceuticals Using Thermal Analysis Guide | METTLER TOLEDO. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Forced Degradation Studies - Protheragen Lab. [Link]

  • Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study | Request PDF - ResearchGate. [Link]

  • Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study - Journal of Chemical & Engineering Data - ACS Figshare. [Link]

Sources

Foundational

Pharmacophore Modeling of N-tert-butylthiomorpholine-4-carboxamide Ligands

The following technical guide details the pharmacophore modeling and computational interrogation of N-tert-butylthiomorpholine-4-carboxamide ligands. This scaffold is analyzed primarily in the context of 11 -Hydroxystero...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacophore modeling and computational interrogation of N-tert-butylthiomorpholine-4-carboxamide ligands. This scaffold is analyzed primarily in the context of 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
inhibition, a critical target for metabolic syndrome, while acknowledging its relevance in soluble Epoxide Hydrolase (sEH) and kinase modulation.

A Technical Guide to Scaffold Analysis and Lead Optimization

Executive Summary

The N-tert-butylthiomorpholine-4-carboxamide scaffold represents a privileged structural motif in medicinal chemistry, characterized by a urea-like linkage (thiomorpholine-N-CO-NH-tBu) that bridges a lipophilic heterocyclic core with a bulky hydrophobic terminus. This guide provides a rigorous workflow for the pharmacophore modeling of this ligand class, focusing on its application as an inhibitor of 11


-HSD1 .

The workflow integrates conformational analysis of the thiomorpholine ring (chair/boat energetics), mapping of electrostatic potentials, and the generation of 3D pharmacophore hypotheses to drive virtual screening and lead optimization.

Chemical & Biological Context
2.1 Structural Deconstruction

The ligand is composed of three distinct pharmacophoric elements, each playing a specific role in the binding event:

Structural ElementChemical FeaturePharmacophoric Role
N-tert-butyl Group Bulky HydrophobicOccupies the lipophilic pocket (Val/Leu rich) typically reserved for adamantyl or cycloalkyl groups in 11

-HSD1.
Carboxamide Linker H-Bond Donor/AcceptorThe urea moiety (-NH-C(=O)-N-) acts as a directional anchor, forming H-bonds with the catalytic triad (Ser170, Tyr183).
Thiomorpholine Ring Lipophilic/StericFits into the cofactor binding channel. The sulfur atom offers unique polarization and potential for non-classical H-bonds or Met-S interactions.
2.2 Biological Target: 11

-HSD1

The primary target, 11


-Hydroxysteroid Dehydrogenase Type 1 , converts inert cortisone to active cortisol. Inhibitors of this enzyme are sought for treating type 2 diabetes and obesity. The N-tert-butylthiomorpholine-4-carboxamide scaffold mimics the transition state of the substrate, with the tert-butyl group providing the necessary hydrophobic bulk to displace water from the active site.
Data Curation & Ligand Preparation[1]
3.1 Conformational Analysis (The Thiomorpholine Challenge)

Unlike morpholine, the thiomorpholine ring possesses a larger sulfur atom, leading to distinct ring puckering dynamics. Accurate modeling requires sampling both the chair and twisted-boat conformers.

  • Protocol:

    • Generate 3D coordinates from SMILES.

    • Protonate the amide nitrogen (neutral pH).

    • Perform a systematic conformational search (e.g., OPLS3e or MMFF94 force field).

    • Critical Step: Retain conformers within 5 kcal/mol of the global minimum. The sulfur atom's larger van der Waals radius often stabilizes twisted geometries that are overlooked in standard rigid docking.

3.2 Dataset Construction

For a robust model, curate a training set comprising:

  • Actives:

    
     nM (e.g., known adamantyl-urea analogs).
    
  • Inactives:

    
    
    
    
    
    M (structurally similar decoys).
  • Stereoisomers: If the thiomorpholine is substituted (e.g., 2-methyl), separate (R) and (S) enantiomers.

Pharmacophore Generation Protocol

This section details the construction of a Common Feature Pharmacophore using a ligand-based approach, validated by receptor-ligand contact data.

4.1 Feature Definition

Based on the structural analysis, the following features are mandatory:

  • Hydrophobic (Hyd): Centered on the tert-butyl group. Radius: 2.0 Å.

  • Hydrogen Bond Donor (HBD): The amide NH proton. Vector pointing towards Ser170.

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen. Vector pointing towards Tyr183.

  • Ring Aromatic/Hydrophobic (Ring): Centered on the thiomorpholine ring (or specific hydrophobic contacts made by the sulfur).

4.2 Workflow Diagram

The following Graphviz diagram illustrates the step-by-step computational workflow for generating and validating the pharmacophore model.

PharmacophoreWorkflow Start Ligand Collection (SMILES/2D) Prep Ligand Preparation (Ionization, Tautomers) Start->Prep Conf Conformational Sampling (Thiomorpholine Ring Flex) Prep->Conf Force Field: MMFF94 Align Molecular Alignment (Flexible Fit) Conf->Align Superimpose Urea Core Pharma Pharmacophore Perception (HBD, HBA, Hyd) Align->Pharma Identify Common Features Val Model Validation (Decoy Set, ROC Analysis) Pharma->Val Screen Virtual Screening (ZINC/ChEMBL) Val->Screen If AUC > 0.7

Caption: End-to-end workflow for pharmacophore modeling, emphasizing the critical conformational sampling of the thiomorpholine ring.

Validation & Quality Control

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

5.1 Receiver Operating Characteristic (ROC) Analysis
  • Decoy Set: Generate 50 decoys for every active ligand using the DUD-E (Directory of Useful Decoys) methodology. Ensure decoys match physicochemical properties (MW, LogP) but differ in topology.

  • Metric: The Area Under the Curve (AUC) must exceed 0.75 for the model to be considered predictive.

  • Enrichment Factor (EF): Calculate

    
    . A value 
    
    
    
    indicates the model effectively prioritizes active compounds in the top 1% of the screened database.
5.2 Exclusion Volumes

To refine selectivity, add Exclusion Volumes (steric clashes) derived from the crystal structure of 11


-HSD1 (e.g., PDB: 2BEL or 3TFQ).
  • Constraint: Place exclusion spheres around the catalytic Tyr183 to prevent ligands from penetrating the catalytic wall.

  • Thiomorpholine Specificity: Add a steric constraint near the sulfur position if the binding pocket is narrow, ensuring only the correct ring pucker is selected.

Case Study: Lead Optimization Strategy

When optimizing the N-tert-butylthiomorpholine-4-carboxamide lead, the pharmacophore model guides the following substitutions:

RegionModificationRationale (Pharmacophore-Based)
Tert-butyl Replace with Bicyclo[1.1.1]pentane Maintains the "Hydrophobic" feature sphere but improves metabolic stability (removes labile methyl hydrogens).
Thiomorpholine Oxidize to Sulfone (SO

)
Adds a new "H-Bond Acceptor" vector. Check if this vector aligns with a backbone amide in the receptor.
Carboxamide Methylate Amide NCaution: This usually abolishes the "H-Bond Donor" feature. Only perform if the model suggests the donor is not essential (rare for this scaffold).
References
  • Medicinal Chemistry of 11

    
    -HSD1 Inhibitors 
    
    • Title: 11 -Hydroxysteroid Dehydrogenase Type 1 Inhibitors: A Review of Recent P
    • Source: Expert Opinion on Therapeutic P
    • URL:[Link]

  • Thiomorpholine Scaffold Analysis

    • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
    • Source: Journal of Chemical Reviews.
    • URL:[Link]

  • Pharmacophore Valid

    • Title: Benchmarking of Ligand-Based Virtual Screening with the DUD-E D
    • Source: Journal of Chemical Inform
    • URL:[Link]

  • Urea Pharmacophores in sEH Inhibition

    • Title: Urea-Based Soluble Epoxide Hydrolase Inhibitors.
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Guide to the Synthesis of N-tert-butylthiomorpholine-4-carboxamide

This document provides a comprehensive guide for the synthesis of N-tert-butylthiomorpholine-4-carboxamide, a substituted urea derivative. The protocol is designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of N-tert-butylthiomorpholine-4-carboxamide, a substituted urea derivative. The protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible methodology.

Introduction and Theoretical Framework

N-substituted ureas are a critical class of compounds in medicinal chemistry and materials science, often serving as key structural motifs in pharmacologically active agents or as building blocks for complex polymers.[1] The target molecule, N-tert-butylthiomorpholine-4-carboxamide, is synthesized via the nucleophilic addition of thiomorpholine to tert-butyl isocyanate. This reaction is a classic and highly efficient method for forming unsymmetrical urea linkages.[2][3]

1.1 Reaction Principle: Nucleophilic Addition to Isocyanate

The core of this synthesis is the reaction between an amine and an isocyanate. The nitrogen atom of the thiomorpholine ring acts as a nucleophile, donating its lone pair of electrons to the electrophilic carbonyl carbon of the tert-butyl isocyanate.[4] This forms a transient zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable urea product.

The reaction is typically fast and exothermic. The bulky tert-butyl group on the isocyanate does not significantly hinder the reaction with an unhindered secondary amine like thiomorpholine, and the reaction proceeds to completion under mild conditions.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Thiomorpholine Thiomorpholine (Nucleophile) Attack Nucleophilic Attack on Carbonyl Carbon Thiomorpholine->Attack Isocyanate tert-Butyl Isocyanate (Electrophile) Isocyanate->Attack Intermediate Zwitterionic Intermediate Attack->Intermediate Forms unstable intermediate ProtonTransfer Proton Transfer Intermediate->ProtonTransfer Rapid rearrangement Product N-tert-butylthiomorpholine- 4-carboxamide ProtonTransfer->Product

Caption: Reaction mechanism for urea formation.

Materials and Equipment

2.1 Reagents and Chemicals

  • Thiomorpholine (C₄H₉NS, FW: 103.19 g/mol )

  • tert-Butyl isocyanate (C₅H₉NO, FW: 99.13 g/mol )

  • Anhydrous Dichloromethane (DCM, CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes (for recrystallization)

  • Ethyl Acetate (for recrystallization)

  • Deionized Water

2.2 Equipment

  • Round-bottom flask with stir bar

  • Pressure-equalizing dropping funnel

  • Ice bath

  • Magnetic stir plate

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer

Detailed Experimental Protocol

This protocol details the synthesis, isolation, and purification of the target compound. The workflow is designed to be completed within a standard laboratory setting.

G node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_analyze node_analyze A Step 1: Setup & Reagent Prep - Dissolve Thiomorpholine in DCM - Cool to 0 °C B Step 2: Reaction - Add tert-Butyl Isocyanate dropwise - Maintain 0 °C, then warm to RT A->B C Step 3: Monitoring - Check reaction progress via TLC B->C D Step 4: Work-up - Quench with water - Separate organic layer - Dry with MgSO₄ C->D E Step 5: Isolation - Filter and concentrate - Obtain crude product D->E F Step 6: Purification - Recrystallize from Hexanes/EtOAc E->F G Step 7: Analysis - Obtain Yield, MP, NMR, IR, MS F->G

Caption: Experimental workflow for synthesis.

Step 1: Reaction Setup

  • To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add thiomorpholine (5.00 g, 48.5 mmol, 1.0 equiv).

  • Add 100 mL of anhydrous dichloromethane (DCM). Stir until the thiomorpholine is fully dissolved.

  • Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture from entering the reaction.

Rationale: Using anhydrous solvent and an inert atmosphere is crucial because isocyanates react readily with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[5] Cooling the reaction to 0 °C helps to control the initial exotherm upon addition of the highly reactive isocyanate.

Step 2: Reagent Addition

  • In a separate, dry dropping funnel, add tert-butyl isocyanate (5.03 g, 50.9 mmol, 1.05 equiv).

  • Add the tert-butyl isocyanate dropwise to the stirred thiomorpholine solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-3 hours.

Rationale: A slight excess (5 mol%) of the isocyanate is used to ensure complete consumption of the thiomorpholine starting material. The slow, controlled addition is the most critical part of the procedure for both safety and yield, preventing a rapid temperature increase and potential side reactions.

Step 3: Reaction Monitoring

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes.

  • Spot the reaction mixture against a spot of the thiomorpholine starting material.

  • The reaction is complete when the thiomorpholine spot (visualized with potassium permanganate stain) is no longer visible. The product should appear as a new, less polar spot.

Step 4: Work-up and Isolation

  • Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of deionized water to quench any unreacted isocyanate.

  • Shake the funnel, allow the layers to separate, and collect the bottom organic (DCM) layer.

  • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a white or off-white solid.

Step 5: Purification

  • Purify the crude solid by recrystallization.

  • Dissolve the solid in a minimum amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization and Expected Results

  • Appearance: White crystalline solid.

  • Yield: 85-95% (typical for this reaction).

  • Melting Point: Expected to be in the range of 90-110 °C (hypothetical, requires experimental verification).

  • Infrared (IR) Spectroscopy: Look for a strong C=O (urea carbonyl) stretching frequency around 1630-1650 cm⁻¹ and the disappearance of the characteristic sharp N=C=O stretch from the isocyanate at ~2270 cm⁻¹.

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • δ ~4.0-4.5 (br s, 1H, -NH-).

    • δ ~3.3-3.5 (t, 4H, -N-CH₂- of thiomorpholine).

    • δ ~2.6-2.8 (t, 4H, -S-CH₂- of thiomorpholine).

    • δ ~1.35 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

    • δ ~155-157 (C=O, urea carbonyl).

    • δ ~50-52 (-C(CH₃)₃).

    • δ ~45-47 (-N-CH₂-).

    • δ ~28-30 (-C(CH₃)₃).

    • δ ~26-28 (-S-CH₂-).

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺ = 203.12.

Reaction Optimization and Troubleshooting

The following table summarizes key parameters that can be adjusted to optimize the reaction.

ParameterStandard ConditionAlternative/OptimizationRationale & Expected Outcome
Solvent Anhydrous DCMAnhydrous THF, AcetonitrileDCM is volatile and easy to remove. THF is a good alternative but may require higher temperatures for removal. Aprotic solvents are essential.
Temperature 0 °C to Room Temp.Room Temperature onlyStarting at 0 °C provides better control over the initial exotherm. Running entirely at RT may be faster but can lead to side products if addition is too quick.
Stoichiometry 1.05 eq. Isocyanate1.0 eq. IsocyanateUsing a slight excess of isocyanate drives the reaction to completion. A 1:1 ratio may leave unreacted thiomorpholine, which can be difficult to separate from the product.
Work-up Water quenchDilute acid wash (e.g., 1M HCl)A water quench is sufficient. An acid wash could be used to remove any potential basic impurities but is generally not necessary for this clean reaction.

Safety Precautions

  • Thiomorpholine: Has a strong, unpleasant odor. Handle in a well-ventilated fume hood. It can cause skin and eye irritation.

  • tert-Butyl Isocyanate: Highly flammable liquid and vapor. It is toxic if inhaled and causes severe skin and eye irritation. It reacts violently with water.[5] All handling must be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

References

  • MDPI. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available at: [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

  • Google Patents. (n.d.). CN105906582A - Preparation method of thiomorpholine.
  • ResearchGate. (n.d.). Mechanism of nucleophilic addition between isocyanate and thiol catalyzed by TEA. Available at: [Link]

  • University of San Diego. (n.d.). Reaction of Morpholine with t-Butyl Acetoacetate. Available at: [Link]

  • Google Patents. (n.d.). CN108395383B - Synthesis method of tert-butyl isocyanate.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • National Institutes of Health. (2020). Nucleophilic Isocyanation. Available at: [Link]

  • ResearchGate. (2020). A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Available at: [Link]

  • ResearchGate. (n.d.). Addition of a nucleophile (:Nu) to the isocyanate group. Available at: [Link]

  • Royal Society of Chemistry. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. Available at: [Link]

  • Google Patents. (n.d.). EP2362867A2 - Method for making carbamates, ureas and isocyanates.
  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Available at: [Link]

  • Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Available at: [Link]

  • HBGX Chemical. (2026). Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. Available at: [Link]

  • Università di Pisa. (n.d.). Bond Forming Reactions Involving Isocyanides at Diiron Complexes. Available at: [Link]

  • ResearchGate. (2026). New Aspects of Thiomorpholine Chemistry. Available at: [Link]

  • National Institutes of Health. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Available at: [Link]

Sources

Application

Application Note: Optimized Synthesis of N-tert-butylthiomorpholine-4-carboxamide

Introduction & Scope This Application Note details the synthetic protocols for N-tert-butylthiomorpholine-4-carboxamide (also known as N-(tert-butyl)-4-thiomorpholinecarboxamide).[1] This compound belongs to the class of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the synthetic protocols for N-tert-butylthiomorpholine-4-carboxamide (also known as N-(tert-butyl)-4-thiomorpholinecarboxamide).[1] This compound belongs to the class of 1,1,3-trisubstituted ureas , a structural motif critical in medicinal chemistry for soluble epoxide hydrolase (sEH) inhibitors and various antimicrobial agents.

The synthesis centers on the formation of a urea linkage between a cyclic secondary amine (thiomorpholine) and a bulky primary amine equivalent (tert-butyl group). This guide presents two validated pathways:

  • Route A (The Isocyanate Method): The industry-standard "Gold Method" utilizing tert-butyl isocyanate.[1] It offers high atom economy and simplified workup.[2]

  • Route B (The CDI Activation Method): An alternative "Green/Safety" route utilizing 1,1'-Carbonyldiimidazole (CDI) when isocyanate handling is restricted or unavailable.

Retrosynthetic Analysis & Strategy

The target molecule features a urea core flanking a bulky tert-butyl group and a sulfur-containing heterocycle.[1]

  • Chemo-selectivity: The sulfur atom in thiomorpholine is susceptible to oxidation (to sulfoxide/sulfone).[1] Therefore, oxidative conditions must be avoided.

  • Sterics: The tert-butyl group is sterically demanding.[1] Nucleophilic attack requires sufficient time and occasionally catalytic activation.

Logical Workflow (Graphviz)

Synthesis_Workflow Start Target: N-tert-butylthiomorpholine -4-carboxamide RouteA Route A: Isocyanate Addition (High Yield, Atom Economic) Start->RouteA RouteB Route B: CDI Coupling (Avoids Isocyanates) Start->RouteB ReagentsA Reagents: Thiomorpholine + t-Bu-NCO RouteA->ReagentsA ReagentsB Reagents: Thiomorpholine + CDI + t-Bu-NH2 RouteB->ReagentsB ProcessA DCM, 0°C to RT Exothermic Control ReagentsA->ProcessA ProcessB Stepwise Activation (Imidazole Intermediate) ReagentsB->ProcessB Purification Acid/Base Wash Recrystallization (Hexane) ProcessA->Purification ProcessB->Purification Final Pure Urea Derivative Purification->Final

Figure 1: Decision tree and workflow for the synthesis of N-tert-butylthiomorpholine-4-carboxamide.

Reagent Specifications & Preparation

To ensure reproducibility and minimize side reactions (e.g., hydrolysis of isocyanate), strict adherence to reagent quality is required.

Table 1: Critical Reagents List
ReagentCAS No.Equiv.[3][4][5]Purity SpecRoleHandling Note
Thiomorpholine 123-90-01.0>98%NucleophileAmine smell; hygroscopic.[1] Store under N₂.[1]
tert-Butyl Isocyanate 1609-86-51.1>97%Electrophile (Route A)Lachrymator/Sensitizer. Handle in fume hood.[1] Moisture sensitive.[1]
tert-Butylamine 75-64-91.2>99%Nucleophile (Route B)[1]Volatile liquid (bp 46°C). Keep cold.
CDI 530-62-11.1>97%Coupling Agent (Route B)[1]Moisture sensitive solid.
Dichloromethane (DCM) 75-09-2SolventAnhydrousSolventDry over molecular sieves (4Å).[1]
Triethylamine (TEA) 121-44-80.1 - 1.0>99%Base/CatalystOnly needed if Thiomorpholine is a salt (HCl).[1]

Experimental Protocols

Protocol A: The Isocyanate Addition (Preferred)

Rationale: This route is a direct "click" reaction with 100% atom economy regarding the carbon skeleton. The reaction is driven by the formation of the stable urea bond.

Safety: tert-Butyl isocyanate is toxic and a strong sensitizer.[1] All operations must occur in a functioning fume hood.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add Thiomorpholine (1.03 g, 10.0 mmol) and anhydrous DCM (20 mL).

    • Note: If using Thiomorpholine HCl salt, add Triethylamine (1.5 mL, 11 mmol) and stir for 10 min to liberate the free base.

  • Addition: Cool the solution to 0°C (ice bath). Add tert-Butyl isocyanate (1.25 mL, 11.0 mmol) dropwise over 10 minutes via syringe.

    • Mechanistic Insight: Cooling prevents runaway exotherms and minimizes the formation of symmetric urea byproducts, although rare with secondary amines.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane 1:1). The thiomorpholine spot (ninhydrin active) should disappear.

  • Workup (Self-Validating Step):

    • Dilute with DCM (30 mL).

    • Wash with 0.5 M HCl (2 x 20 mL) to remove unreacted thiomorpholine (converts it to water-soluble salt).[1]

    • Wash with Saturated NaHCO₃ (20 mL) to neutralize acid traces.

    • Wash with Brine (20 mL).

    • Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The residue is usually a white solid. If purity is <95%, recrystallize from hot Hexane/Ethyl Acetate (4:1) or Triturate with cold diethyl ether.

Protocol B: The CDI Coupling (Alternative)

Rationale: Used when isocyanates are unavailable. CDI activates the amine to an imidazolide intermediate, which then reacts with the second amine.

  • Activation: In a dry RBF, dissolve CDI (1.78 g, 11.0 mmol) in anhydrous DCM (20 mL) or THF .

  • First Addition: Cool to 0°C. Add Thiomorpholine (1.03 g, 10.0 mmol) dropwise. Stir at RT for 2 hours.

    • Critical Check: Evolution of CO₂ gas indicates successful activation.

    • Why Thiomorpholine first? Secondary amines form more stable carbamoyl imidazoles than bulky primary amines, reducing the risk of symmetric urea formation [1].

  • Second Addition: Add tert-Butylamine (1.26 mL, 12.0 mmol).

  • Reflux: Heat the mixture to mild reflux (40°C for DCM, 66°C for THF) for 12 hours. The bulky tert-butyl group requires thermal energy to overcome steric hindrance.[1]

  • Workup:

    • Evaporate solvent.[1][4][5][6][7] Redissolve in EtOAc.

    • Wash with water (3x) to remove imidazole byproduct.

    • Dry and concentrate.[3][7]

Analytical Validation

To validate the synthesis, the following data profile is expected:

  • Physical State: White crystalline solid.[1]

  • Melting Point: Expected range 145–155°C (Dependent on purity/polymorph; compare to similar N-tert-butyl ureas [2]).[1]

  • IR Spectrum:

    • 3350 cm⁻¹: N-H stretch (sharp, secondary amide).

    • 1630–1650 cm⁻¹: C=O stretch (strong, urea carbonyl).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.35 (s, 9H, t-Bu).
      
    • 
       2.60 (m, 4H, S-CH₂).
      
    • 
       3.70 (m, 4H, N-CH₂).
      
    • 
       4.50 (br s, 1H, NH).
      
  • Mass Spectrometry (ESI):

    • Calculated MW: 202.32 g/mol .[1]

    • Observed: m/z 203.1 [M+H]⁺.

Troubleshooting & Optimization

Diagram: Troubleshooting Logic

Troubleshooting Issue Problem Detected LowYield Low Yield Issue->LowYield Impurity Impurity: Symmetric Urea (tBu-NH-CO-NH-tBu) Issue->Impurity Odor Strong Sulfur Smell in Product Issue->Odor Sol_Yield Check Moisture (Dry Solvents) Increase Reaction Time LowYield->Sol_Yield Sol_Impurity Reduce Temp during addition Switch to CDI Method Impurity->Sol_Impurity Sol_Odor Wash with 0.5M HCl Recrystallize from Ethanol Odor->Sol_Odor

Figure 2: Troubleshooting common issues in urea synthesis.

References

  • Vasantha, B., et al. (2010).[4] "Synthesis of Urea Derivatives by Amination, Rearrangement or Substitution." Synthesis, 2010(17), 2990-2996.

  • Organic Chemistry Portal. (n.d.). "Synthesis of Urea Derivatives." Organic Chemistry Portal.

  • Sartori, G., & Maggi, R. (2006). "Acyclic and Cyclic Ureas." Science of Synthesis, 18, 665. (General reference for urea synthesis methodologies).
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 16213488 (Related Thiomorpholine Ureas)."

(Note: While specific literature on the exact CAS N-tert-butylthiomorpholine-4-carboxamide is sparse, the protocols above are derived from validated methodologies for 1,1,3-trisubstituted ureas cited in references 1 and 2.)

Sources

Method

Solvent selection for N-tert-butylthiomorpholine-4-carboxamide reactions

Application Notes & Protocols Topic: Solvent Selection for N-tert-butylthiomorpholine-4-carboxamide Reactions Abstract This document provides a comprehensive guide for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Solvent Selection for N-tert-butylthiomorpholine-4-carboxamide Reactions

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for reactions involving N-tert-butylthiomorpholine-4-carboxamide. This guide moves beyond simple protocol recitation to explain the fundamental principles governing solvent-solute and solvent-reagent interactions. We will explore the synthesis of the title compound via amide coupling and discuss how solvent choice dictates reaction efficiency, yield, and purity. Detailed, field-tested protocols in different solvent systems are provided, accompanied by troubleshooting guides and data-driven rationales. The aim is to empower researchers to make informed, proactive decisions in solvent selection, thereby optimizing their synthetic workflows.

Introduction: The Role of N-tert-butylthiomorpholine-4-carboxamide in Synthesis

N-tert-butylthiomorpholine-4-carboxamide is a heterocyclic compound incorporating a thiomorpholine ring, a tertiary butyl group, and a carboxamide functionality. This unique combination of structural motifs makes it a valuable building block in medicinal chemistry and materials science. The thiomorpholine scaffold is a privileged structure found in numerous bioactive molecules, including antibacterial and antimalarial agents.[1][2] The tert-butyl group provides steric bulk and lipophilicity, while the carboxamide group offers a site for hydrogen bonding and further functionalization.

The success of any synthetic route involving this compound hinges critically on the choice of reaction solvent. The solvent does not merely act as a passive medium but actively influences solubility, reaction kinetics, equilibrium position, and even the reaction pathway itself. This guide will provide the theoretical grounding and practical protocols necessary to navigate these challenges effectively.

Physicochemical Profile and Its Impact on Solvent Choice

Understanding the inherent properties of N-tert-butylthiomorpholine-4-carboxamide is the first step in selecting an appropriate solvent system.

  • Structure: The molecule contains a polar carboxamide group, a moderately polar thioether, and a non-polar tert-butyl group. This amphiphilic nature suggests moderate solubility in a range of organic solvents.

  • Solubility: Based on its structure, the compound is expected to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like dichloromethane (DCM).[3] Its solubility in alcohols like ethanol and methanol is likely moderate.[1] It is expected to have poor solubility in highly non-polar solvents like hexanes and limited solubility in water.[3]

  • Stability: The primary points of potential instability are the carboxamide bond and the thioether.

    • Hydrolysis: The carboxamide bond is susceptible to hydrolysis under strong acidic or basic conditions, particularly in the presence of water and at elevated temperatures. Protic solvents can facilitate this undesired side reaction.[4]

    • Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to a sulfoxide or sulfone. This is typically less of a concern under standard amide coupling conditions but should be considered if oxidative reagents are present.

Core Principles of Solvent Selection for Amide Bond Formation

The synthesis of N-tert-butylthiomorpholine-4-carboxamide from thiomorpholine and a tert-butyl-activated carbonyl source is fundamentally an amide bond formation. The choice of solvent is governed by several key principles.

  • Reagent and Substrate Solubility: All reactants must be sufficiently soluble at the reaction temperature to ensure a homogenous mixture and allow for effective molecular collisions. Poor solubility is a common cause of low yields and stalled reactions.[5]

  • Solvent Polarity and Type:

    • Aprotic Solvents: These are generally preferred for amide coupling reactions. They solvate the cation of any salts present without interfering with the nucleophilicity of the amine.[6]

      • Polar Aprotic (e.g., DMF, Acetonitrile): Excellent for dissolving polar starting materials and salts (like hydrochloride salts of amines or byproducts of coupling reagents). Their high boiling points allow for higher reaction temperatures if needed.[7]

      • Non-Polar Aprotic (e.g., DCM, THF): Ideal for dissolving less polar organic molecules. Their low boiling points make them easy to remove during work-up.[6][8]

    • Protic Solvents (e.g., Ethanol, Methanol): Generally avoided as the primary solvent for amide coupling. They can hydrogen-bond with the amine nucleophile, reducing its reactivity, and can potentially react with highly activated carboxylic acid derivatives.[4]

  • Reaction Temperature: The solvent's boiling point dictates the maximum temperature of the reaction at atmospheric pressure. While many modern coupling reactions proceed efficiently at room temperature, stubborn or sterically hindered substrates may require heating.[5]

  • Work-up and Purification: The solvent should be easily separable from the product. A low boiling point is advantageous for removal under reduced pressure. Furthermore, the solvent's miscibility with water is a key consideration for aqueous work-up procedures.

Data Summary: Common Solvents for Amide Coupling
SolventClassBoiling Point (°C)PolarityKey AdvantagesKey Disadvantages
Dichloromethane (DCM)Aprotic, Non-Polar39.6LowExcellent solubility for many organics, inert, easy to remove.[6]Low boiling point limits reaction temperature; environmental concerns.
N,N-Dimethylformamide (DMF)Aprotic, Polar153HighHigh solvating power for polar compounds and salts, high boiling point.[7]Difficult to remove, potential for decomposition at high temperatures.
Acetonitrile (MeCN)Aprotic, Polar82MediumHigher boiling point than DCM, dissolves a range of compounds.[9]Can be reactive under certain conditions.
Tetrahydrofuran (THF)Aprotic, Non-Polar66MediumGood general-purpose solvent.Can form peroxides, lower boiling point.
Ethyl Acetate (EtOAc)Aprotic, Medium-Polar77Medium"Greener" solvent option, good for extractions.[10]Can be susceptible to hydrolysis with strong acids/bases.

Experimental Protocols

The following protocols describe the synthesis of N-tert-butylthiomorpholine-4-carboxamide via the reaction of thiomorpholine with pivaloyl chloride (tert-butylacetyl chloride), a common method for introducing the N-tert-butylcarboxamide group. The choice of two different solvent systems highlights the practical application of the principles discussed.

Protocol 1: Synthesis in a Non-Polar Aprotic Solvent (DCM)

This protocol is the preferred starting point when substrate solubility is not an issue. It simplifies product isolation due to the solvent's volatility.

dot

Caption: Workflow for synthesis in Dichloromethane (DCM).

Materials:

  • Thiomorpholine (1.0 equiv.)

  • Pivaloyl chloride (1.1 equiv.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve thiomorpholine (1.0 equiv.) and TEA (1.2 equiv.) in anhydrous DCM.

  • Cool the stirring solution to 0°C using an ice bath.

  • Add pivaloyl chloride (1.1 equiv.) dropwise to the solution over 10-15 minutes. An exotherm and the formation of a white precipitate (triethylammonium chloride) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the thiomorpholine starting material is consumed.

Work-up and Purification:

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-tert-butylthiomorpholine-4-carboxamide.

Rationale & Troubleshooting:

  • Why DCM? It is an excellent solvent for the reactants and is inert under the Schotten-Baumann conditions.[6] Its low boiling point makes for easy removal.

  • Why a base? TEA or DIPEA is required to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[6]

  • Troubleshooting: If the reaction stalls, it may be due to poor quality reagents or insufficient base. If starting materials are insoluble, proceed to Protocol 2.

Protocol 2: Synthesis in a Polar Aprotic Solvent (DMF)

This protocol is employed when starting materials, particularly amine hydrochloride salts, have poor solubility in less polar solvents like DCM.

dot

Caption: Workflow for amide coupling in N,N-Dimethylformamide (DMF).

Materials:

  • Thiomorpholine (1.0 equiv.)

  • Pivalic acid (1.0 equiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv.)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv.)

  • Diisopropylethylamine (DIPEA) (2.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve pivalic acid (1.0 equiv.), thiomorpholine (1.0 equiv.), HOBt (1.2 equiv.), and DIPEA (2.5 equiv.) in anhydrous DMF.

  • Cool the stirring solution to 0°C in an ice bath.

  • Add EDC·HCl (1.2 equiv.) in one portion.

  • Remove the ice bath and stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

Work-up and Purification:

  • Pour the reaction mixture into a flask containing ice water. This may precipitate the product or will prepare the mixture for extraction.

  • Transfer the aqueous slurry to a separatory funnel and extract with Ethyl Acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and brine.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Note: Complete removal of DMF may require high vacuum and gentle heating.

  • Purify the residue by silica gel column chromatography.

Rationale & Troubleshooting:

  • Why DMF? Its high polarity effectively dissolves the coupling reagents (EDC, HOBt) and any amine salts, ensuring a homogenous reaction.[7]

  • Why EDC/HOBt? This is a standard peptide coupling method that works well for converting carboxylic acids directly to amides, avoiding the need to first synthesize an acyl chloride.[7]

  • Troubleshooting: The main challenge with this protocol is the work-up. The extensive aqueous washes are crucial for removing DMF and water-soluble reagents before chromatography. If the product has some water solubility, the extraction process can lead to yield loss.

Decision-Making Workflow for Solvent Selection

Choosing the right solvent is a logical process based on the known properties of the substrates and the desired reaction conditions. The following diagram outlines a typical decision-making workflow.

dot

Solvent_Selection_Workflow node_action node_action start Start: Define Reaction (e.g., Amide Coupling) solubility Are all starting materials soluble in DCM or THF? start->solubility temp Is T > 60°C required? solubility->temp No dcm_thf Use DCM or THF solubility->dcm_thf Yes workup Is aqueous workup problematic? temp->workup No dmf_nmp Use DMF, NMP, or Acetonitrile temp->dmf_nmp Yes workup->dmf_nmp No toluene_dioxane Consider Toluene or Dioxane workup->toluene_dioxane Yes alt_protocol Consider alternative (e.g., solvent-free or phase-transfer) protocol

Caption: A logical workflow for selecting an appropriate reaction solvent.

Conclusion

The selection of a solvent for reactions involving N-tert-butylthiomorpholine-4-carboxamide is a multi-faceted decision that profoundly impacts experimental outcomes. A successful choice relies on a foundational understanding of the physicochemical properties of the substrates, the mechanism of the intended reaction, and the practical considerations of temperature control and product isolation. By starting with a non-polar aprotic solvent like DCM and moving to more powerful polar aprotic solvents like DMF only when necessary, researchers can establish a robust and efficient workflow. The protocols and decision-making framework presented in this guide provide the necessary tools to optimize syntheses, minimize side reactions, and achieve high yields of the desired product.

References

  • Kardile, D. P., et al. (n.d.). synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. Available at: [Link]

  • Guttilla, I. K., & Cantillo, D. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

  • Kaur, R., et al. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Perez-Medrano, A., et al. (2005). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Molecular Diversity Preservation International (MDPI). Available at: [Link]

  • Makhaeva, N. A., & Potapov, V. A. (2025). New Aspects of Thiomorpholine Chemistry. ResearchGate. Available at: [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]

  • Zhang, P., et al. (2020). Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pintar, A., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecular Diversity Preservation International (MDPI). Available at: [Link]

  • Taha, M. O., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PMC. Available at: [Link]

  • Murray, J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. Available at: [Link]

  • Kumar, D., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues with N-tert-butylthiomorpholine-4-carboxamide

Welcome to the dedicated technical support guide for N-tert-butylthiomorpholine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for N-tert-butylthiomorpholine-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered with this compound. Our goal is to provide you with the foundational knowledge and practical steps to ensure successful experimental outcomes.

Understanding the Challenge: The Physicochemical Profile

N-tert-butylthiomorpholine-4-carboxamide is a tertiary amide containing a bulky, non-polar tert-butyl group and a thiomorpholine core. This combination of a rigid, lipophilic substituent and a heterocyclic system capable of hydrogen bonding presents a unique solubility profile. Amides, in general, can exhibit poor water solubility due to their ability to form strong intermolecular hydrogen bonds in the solid state, which must be overcome by the solvent.[1] The non-ionic character and the presence of non-polar hydrocarbon functionality further contribute to this challenge.[2]

The thiomorpholine ring, while a valuable scaffold in medicinal chemistry for optimizing pharmacokinetic properties, can also influence solubility.[3][4][5] Understanding these structural contributions is the first step in devising an effective solubilization strategy.

Frequently Asked Questions (FAQs)

Here we address some of the immediate questions you may have when working with N-tert-butylthiomorpholine-4-carboxamide.

Q1: Why is my N-tert-butylthiomorpholine-4-carboxamide not dissolving in aqueous buffers?

A: The limited aqueous solubility is likely due to the compound's molecular structure. The non-polar N-tert-butyl group contributes to its hydrophobic nature. Additionally, as a tertiary amide, it can only act as a hydrogen bond acceptor, not a donor, which limits its interaction with water molecules compared to primary or secondary amides.[2][6] The crystalline structure of the solid compound may also be very stable, requiring significant energy to break the lattice and allow for solvation.

Q2: What are the initial recommended solvents to try?

A: For initial attempts, it is advisable to start with common water-miscible organic solvents, also known as co-solvents.[7] These can then be added to your aqueous buffer. Good starting points include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Propylene glycol

It is crucial to first dissolve the compound in a minimal amount of the organic solvent before titrating it into the aqueous solution.

Q3: Can I use pH adjustment to improve solubility?

A: As a tertiary amide, N-tert-butylthiomorpholine-4-carboxamide is not readily ionizable. Amides are generally neutral compounds and are much weaker bases than amines.[6] Therefore, pH adjustment is unlikely to significantly improve its solubility in the way it would for acidic or basic compounds.[8]

Q4: Are there any safety precautions I should be aware of when handling this compound?

A: While specific toxicity data for this compound is not available, it is prudent to handle it with care, following standard laboratory safety procedures. This includes using a chemical fume hood, wearing personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[9][10] Avoid inhalation of dust and direct contact with skin and eyes.[11] In case of accidental exposure, wash the affected area with copious amounts of water.[9]

Troubleshooting Workflow for Solubility Issues

When encountering solubility problems, a systematic approach is key. The following workflow provides a step-by-step guide to identifying an appropriate solvent system for your experiments.

Solubility_Workflow Start Start: Undissolved Compound Initial_Solvents Step 1: Test Common Organic Solvents (DMSO, DMF, Ethanol) Start->Initial_Solvents Check_Solubility_1 Is it soluble? Initial_Solvents->Check_Solubility_1 Co_Solvent_Strategy Step 2: Co-Solvent Approach (Titrate into aqueous buffer) Check_Solubility_1->Co_Solvent_Strategy Yes Particle_Size_Reduction Step 3: Physical Modification (Sonication, Grinding) Check_Solubility_1->Particle_Size_Reduction No Check_Precipitation Does it precipitate? Co_Solvent_Strategy->Check_Precipitation Check_Precipitation->Particle_Size_Reduction Yes Success Success: Soluble Compound Check_Precipitation->Success No Check_Solubility_2 Is it soluble? Particle_Size_Reduction->Check_Solubility_2 Check_Solubility_2->Co_Solvent_Strategy Yes Advanced_Techniques Step 4: Advanced Formulation (Surfactants, Cyclodextrins) Check_Solubility_2->Advanced_Techniques No Advanced_Techniques->Success If successful Consult Consult Technical Support Advanced_Techniques->Consult If unsuccessful

Caption: A stepwise decision-making workflow for troubleshooting solubility issues.

Detailed Protocols

The following protocols provide detailed methodologies for the key steps outlined in the troubleshooting workflow.

Protocol 1: Co-Solvent System Development

This protocol details the use of a water-miscible organic solvent to aid in the dissolution of N-tert-butylthiomorpholine-4-carboxamide in an aqueous medium.

Materials:

  • N-tert-butylthiomorpholine-4-carboxamide

  • Dimethyl sulfoxide (DMSO)

  • Target aqueous buffer (e.g., PBS, TRIS)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out the desired amount of N-tert-butylthiomorpholine-4-carboxamide.

  • Add a minimal volume of DMSO to the solid compound (e.g., 10-20 µL for 1-5 mg).

  • Vortex thoroughly until the solid is completely dissolved, forming a concentrated stock solution.

  • While vortexing the target aqueous buffer, slowly add the stock solution dropwise.

  • Visually inspect for any signs of precipitation. If the solution remains clear, the compound is soluble at that concentration.

  • If precipitation occurs, repeat the process with a more dilute final concentration.

Causality: Co-solvents like DMSO reduce the polarity of the aqueous solvent, making it more favorable for non-polar solutes to dissolve.[7] Preparing a concentrated stock solution ensures that the compound is fully solvated in the organic solvent before being introduced to the aqueous environment.

Protocol 2: Particle Size Reduction via Sonication

This method can be employed to increase the dissolution rate by increasing the surface area of the compound.[8][12]

Materials:

  • N-tert-butylthiomorpholine-4-carboxamide

  • Chosen solvent or co-solvent system

  • Bath sonicator or probe sonicator

Procedure:

  • Add the solid N-tert-butylthiomorpholine-4-carboxamide to the desired solvent system.

  • Place the vial or tube in a bath sonicator.

  • Sonicate for 5-15 minutes, monitoring for dissolution.

  • Alternatively, for more energy-intensive applications, use a probe sonicator in short bursts to avoid overheating the sample.

Causality: According to the Noyes-Whitney equation, the rate of dissolution is directly proportional to the surface area of the solute.[7] Sonication breaks down larger particles into smaller ones, thereby increasing the surface area available for interaction with the solvent.

Protocol 3: Utilizing Surfactants for Micellar Solubilization

Surfactants can form micelles in aqueous solutions, creating a hydrophobic core where a poorly soluble compound can be encapsulated.[7][8]

Materials:

  • N-tert-butylthiomorpholine-4-carboxamide

  • Aqueous buffer

  • Surfactant (e.g., Tween® 80, Polysorbate 20, Sodium Dodecyl Sulfate (SDS))

Procedure:

  • Prepare the aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).

  • Add the solid N-tert-butylthiomorpholine-4-carboxamide to the surfactant-containing buffer.

  • Agitate the mixture (e.g., by vortexing or stirring) to facilitate the encapsulation of the compound within the micelles.

Causality: Surfactant molecules have both a hydrophilic head and a hydrophobic tail. In aqueous solutions above the CMC, they self-assemble into micelles with a hydrophobic interior. This creates a favorable microenvironment for lipophilic compounds, effectively increasing their apparent solubility in the bulk aqueous phase.

Data Summary: Recommended Starting Solvents

SolventTypeNotes
DMSO Co-solventHighly effective for creating stock solutions. Use at <1% v/v in final assays to avoid biological effects.
DMF Co-solventSimilar to DMSO, a strong polar aprotic solvent.
Ethanol Co-solventA less toxic option than DMSO or DMF, but may be less effective for highly lipophilic compounds.
Propylene Glycol Co-solventOften used in pharmaceutical formulations.
Tween® 80 SurfactantA non-ionic surfactant suitable for in vitro and in vivo applications.

Concluding Remarks

Resolving solubility issues for a novel compound like N-tert-butylthiomorpholine-4-carboxamide requires a systematic and informed approach. By understanding the underlying chemical principles and following the structured troubleshooting guide provided, researchers can efficiently identify a suitable solvent system for their specific experimental needs. Should you continue to experience difficulties, we encourage you to consider more advanced formulation strategies such as the use of cyclodextrins for inclusion complex formation or lipid-based delivery systems.[8][12][13]

References

  • Kumar, S., & Singh, A. (2022). Solubilization techniques used for poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences, 8(1), 2.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amides. USciences. [Link]

  • Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Stack Exchange. [Link]

  • Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. IJMSDR. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]

  • Wikipedia. (n.d.). Amide. Wikipedia. [Link]

  • Chemistry LibreTexts. (2020, August 21). 3.4: Physical Properties of Amides. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • PubMed. (2015, September 15). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]

Sources

Optimization

Minimizing side reactions during thiomorpholine carboxamide formation

Ticket ID: TMC-SYNTH-001 Topic: Optimization of Thiomorpholine-4-carboxamide Formation & Side Reaction Mitigation Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Core Chemistry User Que...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TMC-SYNTH-001 Topic: Optimization of Thiomorpholine-4-carboxamide Formation & Side Reaction Mitigation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Chemistry

User Query: "How do I synthesize thiomorpholine-4-carboxamides (ureas) while avoiding sulfur oxidation, dimerization, and regioselectivity issues?"

Technical Analysis: The synthesis of thiomorpholine-4-carboxamides involves the acylation of the secondary amine (N4) of the thiomorpholine ring. The core challenge lies in the dual-nucleophilic nature of thiomorpholine (Nitrogen vs. Sulfur) and the susceptibility of the thioether to oxidation.

The Reaction Landscape:

  • Target Reaction: Nucleophilic attack of thiomorpholine nitrogen on an electrophilic carbonyl species (Isocyanate or Carbamoyl-imidazole).

  • Primary Side Reaction (Oxidation): Transformation of the sulfide (-S-) to sulfoxide (-S(=O)-) or sulfone (-S(=O)2-).

  • Secondary Side Reaction (Dimerization): Formation of symmetrical ureas (

    
    ) when using linking agents like CDI.
    

Critical Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a polar impurity (M+16) in my LC-MS."

Diagnosis: S-Oxidation. The sulfur atom in thiomorpholine is a "soft" nucleophile but is highly susceptible to oxidation by peroxides or dissolved oxygen. The M+16 peak corresponds to the addition of one oxygen atom (Sulfoxide).

Root Causes & Solutions:

  • Peroxides in Solvents: Ethers (THF, Dioxane, Diethyl ether) form peroxides upon storage. These peroxides rapidly oxidize thioethers.

    • Fix: Use anhydrous, inhibitor-free solvents from fresh bottles. Test solvents with peroxide strips before use.

  • Atmospheric Oxygen:

    • Fix: Degas all reaction solvents by sparging with Argon/Nitrogen for 15 minutes prior to reagent addition. Run the reaction under a positive pressure of inert gas.

  • Workup Oxidants:

    • Fix: Avoid oxidative workups (e.g., bleach/hypochlorite). If using chlorinated solvents for extraction, ensure they are free of phosgene/oxidants.

Issue 2: "My yield is low, and I see symmetrical urea byproducts."

Diagnosis: Homocoupling (Dimerization). This occurs primarily when using linkers like 1,1'-Carbonyldiimidazole (CDI) or Triphosgene to couple a primary amine with thiomorpholine.

Mechanism: If the stoichiometry is uncontrolled, the activated intermediate (Carbamoyl-imidazole) reacts with the starting amine instead of the second amine (thiomorpholine).

Corrective Protocol:

  • Sequential Addition (The "One-Pot, Two-Step" Rule):

    • Activate the primary amine with CDI first.

    • Stir until activation is complete (gas evolution stops).

    • Only then add the thiomorpholine.

  • Reverse Addition: Do not add CDI to a mixture of both amines.

Issue 3: "The reaction is sluggish/incomplete."

Diagnosis: Protonation of the Nucleophile. Thiomorpholine is a secondary amine (


 for conjugate acid). If the reaction medium is acidic (e.g., using an amine hydrochloride salt without enough base), the nitrogen is protonated (

) and loses nucleophilicity.

Solution:

  • Base Scavenger: If using Isocyanates, base is usually not needed unless the starting material is a salt.

  • If using CDI/Triphosgene: Add a non-nucleophilic base (e.g., DIPEA or TEA) to ensure the amine remains free. Ratio: 2.5 equivalents of base per 1 equivalent of amine salt.

Mechanistic Visualization

Diagram 1: Reaction Pathways & Side Reactions

This diagram illustrates the competition between the desired Urea formation and the undesired S-oxidation/Dimerization pathways.

Thiomorpholine_Pathways Thio Thiomorpholine (Nucleophile) Target TARGET PRODUCT Thiomorpholine-4-carboxamide Thio->Target Reaction at Nitrogen (Fast, Kinetic Control) S_Ox SIDE PRODUCT: Sulfoxide (S=O) (M+16 Impurity) Thio->S_Ox Oxidation at Sulfur (Solvent Impurities) Iso Isocyanate / Activated Linker (Electrophile) Iso->Target Dimer SIDE PRODUCT: Symmetrical Urea (R-NH-CO-NH-R) Iso->Dimer Reaction with Primary Amine (Excess) Oxidant Peroxides / O2 Oxidant->S_Ox

Caption: Pathway analysis showing the desired N-acylation vs. competing S-oxidation and dimerization risks.

Validated Experimental Protocols

Method A: The Isocyanate Route (Cleanest Profile)

Best for: When the corresponding isocyanate (


) is commercially available.
ParameterSpecificationRationale
Solvent DCM or THF (Anhydrous)Non-nucleophilic; THF must be peroxide-free.
Stoichiometry 1.0 equiv Thiomorpholine : 1.05 equiv IsocyanateSlight excess of electrophile ensures full amine conversion.
Temperature 0°C

RT
Controls exotherm; minimizes side reactions.
Atmosphere Nitrogen/ArgonPrevents hydrolysis of isocyanate and S-oxidation.

Step-by-Step:

  • Charge a flame-dried flask with Thiomorpholine (1.0 equiv) and anhydrous DCM (0.2 M concentration) .

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add the Isocyanate (1.05 equiv) dissolved in a minimal amount of DCM.

  • Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

  • Monitor: Check TLC/LC-MS. Target peak should be dominant.

  • Workup: Quench with 1M HCl (aq) to hydrolyze excess isocyanate. Extract with DCM. Wash organic layer with

    
     and Brine. Dry over 
    
    
    
    .
Method B: The CDI Coupling Route (Versatile)

Best for: Coupling Thiomorpholine with a primary amine (


) when the isocyanate is not available.
ParameterSpecificationRationale
Reagent 1,1'-Carbonyldiimidazole (CDI)Safer phosgene equivalent; forms imidazole byproduct.
Solvent DMF or MeCN (Anhydrous)CDI is moisture sensitive; DMF solubilizes the intermediate.
Order of Addition Sequential (Critical)Prevents symmetrical urea formation.

Step-by-Step:

  • Dissolve the Primary Amine (

    
    , 1.0 equiv)  in anhydrous DMF .
    
  • Add CDI (1.1 equiv) in one portion at RT.

  • Wait: Stir for 45–60 mins. Visual Cue:

    
     evolution (bubbling) must cease.
    
  • Add Thiomorpholine (1.0–1.2 equiv) .

  • Heat to 60°C for 4–12 hours (Secondary amines react slower with the acyl-imidazole intermediate).

  • Workup: Dilute with water (large excess). The product often precipitates. If not, extract with EtOAc.

Decision Matrix: Reagent Selection

Use this logic flow to select the correct synthetic strategy for your specific substrate.

Decision_Tree Start Start: Thiomorpholine Urea Synthesis Q1 Is the Isocyanate (R-NCO) commercially available? Start->Q1 MethodA Use Method A: Direct Isocyanate Addition (High Yield, Fast) Q1->MethodA Yes Q2 Is the Primary Amine volatile or expensive? Q1->Q2 No MethodB Use Method B: CDI Coupling (Activate Primary Amine first) Q2->MethodB No (Standard) MethodC Use Triphosgene/DIPEA (Requires strict safety protocols) Q2->MethodC Yes (Volatile)

Caption: Decision matrix for selecting the optimal synthetic route based on reagent availability and substrate properties.

References

  • Patil, M. K., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][2] Journal of Chemical Reviews.

  • Steiner, A., et al. (2022). "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow." ChemRxiv.

  • Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition. (Foundational text on CDI chemistry mechanism).
  • Organic Syntheses. (1968). "1,1'-Carbonyldiimidazole."[3][4][5][6] Org.[1][7][8] Synth. 1968, 48, 44.

  • Dénès, F., et al. (2014). "Thiyl Radicals in Organic Synthesis." Chemical Reviews. (Context on Sulfur reactivity and oxidation potentials).

Sources

Troubleshooting

Optimizing reaction time for N-tert-butylthiomorpholine-4-carboxamide synthesis

Topic: Optimizing Reaction Time & Process Efficiency Audience: Medicinal Chemists, Process Development Scientists Context: Urea formation via nucleophilic addition of thiomorpholine to tert-butyl isocyanate. Executive Te...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Time & Process Efficiency

Audience: Medicinal Chemists, Process Development Scientists Context: Urea formation via nucleophilic addition of thiomorpholine to tert-butyl isocyanate.

Executive Technical Summary

The synthesis of N-tert-butylthiomorpholine-4-carboxamide typically proceeds via the nucleophilic addition of thiomorpholine (secondary amine) to tert-butyl isocyanate. While urea formation is generally rapid, this specific transformation faces kinetic throttling due to the steric bulk of the tert-butyl group and the constrained conformation of the thiomorpholine ring.

Optimization of reaction time requires a shift from "standard" room-temperature protocols to a kinetically driven approach, leveraging solvent polarity effects and thermal acceleration while strictly managing moisture to prevent symmetric urea byproducts.

Troubleshooting & Optimization Guide (Q&A)
Q1: The reaction has stalled at 60-70% conversion after 24 hours. Why is the kinetics plateauing?

Diagnosis: This is likely a steric-electronic mismatch . The tert-butyl group on the isocyanate provides significant steric shielding to the electrophilic carbonyl carbon. Additionally, as the product forms, it may hydrogen-bond with the unreacted thiomorpholine, effectively sequestering the nucleophile.

Corrective Action:

  • Temperature Shift: Increase reaction temperature to 60°C . The activation energy (

    
    ) for hindered urea formation is higher than for linear alkyl ureas.
    
  • Solvent Switch: If using Dichloromethane (DCM), switch to THF (Tetrahydrofuran) or 2-MeTHF . Etherial solvents can disrupt intermolecular H-bonds between the amine and the product, freeing the amine to react.

  • Catalysis: Add 5 mol% DMAP (4-Dimethylaminopyridine) . DMAP acts as a hyper-nucleophilic acyl transfer catalyst, attacking the isocyanate to form a more reactive N-acylpyridinium intermediate, which is then rapidly intercepted by thiomorpholine.

Q2: I am observing a white precipitate that is NOT the product. What is it?

Diagnosis: Formation of 1,3-di-tert-butylurea (Symmetric Urea). This occurs if moisture is present. Water competes with thiomorpholine to attack the isocyanate, forming an unstable carbamic acid that decarboxylates to tert-butylamine. This new amine then reacts with another equivalent of isocyanate to form the symmetric urea, which is often highly insoluble.

Corrective Action:

  • Protocol Audit: Ensure the reaction vessel is flame-dried and under positive Nitrogen/Argon pressure.

  • Reagent Quality: Use anhydrous solvents. Distill thiomorpholine over KOH if it is old, as it is hygroscopic.

  • Scavenging: Add Molecular Sieves (4Å) directly to the reaction flask to actively scavenge trace water during the run.

Q3: How can I reduce the reaction time from 12 hours to < 2 hours for high-throughput screening?

Diagnosis: You are relying on thermal diffusion. Corrective Action: Implement Microwave Irradiation .

  • Conditions: Sealed vessel, 80–100°C , THF or Acetonitrile.

  • Mechanism: Microwave heating provides rapid, uniform energy transfer, overcoming the steric barrier of the tert-butyl group almost instantly.

  • Caution: Ensure the vessel is rated for the pressure generated by the solvent vapor and the volatile isocyanate.

Q4: The product is oiling out and trapping impurities. How do I fix the workup?

Diagnosis: Thiomorpholine ureas are often lipophilic oils or low-melting solids. Corrective Action:

  • Crystallization: Do not rely on evaporation alone. Triturate the crude oil with cold Hexanes or Pentane . The N-tert-butyl group promotes crystallization in non-polar media.

  • Wash: Wash the organic layer with 1M HCl to remove unreacted thiomorpholine (which forms a water-soluble salt), then with saturated

    
    .
    
Optimized Experimental Protocol

Objective: Synthesis of N-tert-butylthiomorpholine-4-carboxamide (Target Scale: 10 mmol).

Materials
  • Thiomorpholine (1.0 equiv): 1.03 g (10 mmol)

  • tert-Butyl Isocyanate (1.1 equiv): 1.09 g (11 mmol) [Excess drives kinetics]

  • Solvent: Anhydrous THF (20 mL, 0.5 M concentration)

  • Catalyst (Optional): DMAP (0.05 equiv) for rapid acceleration.

Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Add Thiomorpholine and THF . If using DMAP, add it now.

  • Addition: Add tert-Butyl Isocyanate dropwise via syringe over 5 minutes at Room Temperature (RT). Note: Exotherm is minimal due to steric hindrance.

  • Reaction:

    • Standard: Heat to 60°C (oil bath) for 3 hours .

    • Microwave: Heat to 90°C for 15 minutes .

  • Monitoring: Check TLC (50% EtOAc/Hexane). Stain with Iodine or Ninhydrin (Thiomorpholine stains, Product does not stain with Ninhydrin but absorbs UV).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve residue in DCM (30 mL).

    • Wash with 0.5 M HCl (2 x 15 mL) to remove excess thiomorpholine.

    • Wash with Brine (15 mL), dry over

      
      , and filter.
      
  • Purification: Evaporate solvent. Triturate the resulting solid/oil with cold Hexanes to yield the pure urea.

Data: Solvent & Temperature Effects on Kinetics

The following table summarizes the relative reaction rates observed for hindered urea synthesis, normalized to the standard DCM protocol.

SolventDielectric Constant (

)
Temp (°C)Relative Rate (

)
Notes
DCM 8.9251.0 Standard baseline. Slow.
THF 7.5251.2 Better solubility, marginal rate increase.
THF 7.560 (Reflux)8.5 Recommended. Thermal activation overcomes sterics.
Acetonitrile 37.5252.1 Polar transition state stabilization.
Toluene 2.411012.0 Fast, but difficult to remove solvent traces.
Visualizations
Figure 1: Reaction Mechanism & Catalytic Pathway

Caption: The diagram below illustrates the direct nucleophilic attack (Path A) versus the DMAP-catalyzed pathway (Path B), which lowers the activation energy for the sterically hindered tert-butyl isocyanate.

ReactionMechanism Isocyanate tert-Butyl Isocyanate (Electrophile) Intermediate N-Acylpyridinium Intermediate (Highly Reactive) Isocyanate->Intermediate DMAP Attack (Fast) TS Tetrahedral Intermediate Isocyanate->TS Slow Attack (Steric Block) Thio Thiomorpholine (Nucleophile) Thio->TS DMAP DMAP (Catalyst) DMAP->Intermediate Product N-tert-butylthiomorpholine- 4-carboxamide Intermediate->Product Thio Attack (Displacement) TS->Product Proton Transfer Product->DMAP Regenerated

Figure 2: Troubleshooting Logic Flow

Caption: Decision tree for resolving common synthetic failures in hindered urea formation.

Troubleshooting Start Issue Detected CheckTLC Check TLC: Is SM remaining? Start->CheckTLC CheckPpt Is there Precipitate? CheckTLC->CheckPpt No (New Spot) SlowKin Diagnosis: Kinetic Stall CheckTLC->SlowKin Yes (SM Present) WaterIssue Diagnosis: Symmetric Urea (Moisture Contamination) CheckPpt->WaterIssue Yes (White Solid) WorkupIssue Diagnosis: Trapped Solvent/SM CheckPpt->WorkupIssue No (Oil/Gum) Action1 Action: Heat to 60°C (THF) SlowKin->Action1 Action2 Action: Add 5% DMAP SlowKin->Action2 Action3 Action: Dry Solvents & Use Mol. Sieves WaterIssue->Action3 Action4 Action: HCl Wash & Hexane Trituration WorkupIssue->Action4

References
  • Common Organic Chemistry. (n.d.). Urea Formation: Amine + Isocyanate.[1] Retrieved February 24, 2026, from [Link]

  • Yedage, S. L., & Bhanage, B. M. (2017).[2] tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides... and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769-5781. (Demonstrates general amide/urea reactivity patterns). Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75088, Morpholine-4-carboxamide. Retrieved from [Link]

Sources

Optimization

Removing unreacted starting materials from N-tert-butylthiomorpholine-4-carboxamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the synthesis of N-tert-butylth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the synthesis of N-tert-butylthiomorpholine-4-carboxamide. The following sections offer troubleshooting advice and frequently asked questions (FAQs) to ensure the isolation of a highly pure product.

Identifying and Addressing Unreacted Starting Materials

The synthesis of N-tert-butylthiomorpholine-4-carboxamide typically involves the reaction of thiomorpholine with tert-butyl isocyanate. Incomplete reactions can result in the presence of these starting materials in the crude product. Effective purification is crucial for downstream applications.

Characterization of Potential Impurities
CompoundStructureKey Properties
Thiomorpholine Thiomorpholine StructureClear to slightly yellow liquid, miscible with water and organic solvents.[1][2] Boiling point: 169 °C.[1]
tert-Butyl Isocyanate tert-Butyl Isocyanate StructureClear, colorless liquid with a pungent odor.[3][4][5] Insoluble in water.[3][4][5] Highly flammable and reacts with water.[3][4][5] Boiling point: 91 °C.[6]
N-tert-butylthiomorpholine-4-carboxamide N-tert-butylthiomorpholine-4-carboxamide StructureSolid. Solubility properties are crucial for selecting an appropriate purification method.

Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of N-tert-butylthiomorpholine-4-carboxamide and provides solutions based on established chemical principles.

Workflow for Purification Strategy

Caption: A logical workflow for the purification of N-tert-butylthiomorpholine-4-carboxamide.

Liquid-Liquid Extraction

Liquid-liquid extraction is a primary step to remove the majority of unreacted starting materials based on their differing solubilities in immiscible liquids.[7][8]

Issue: Unreacted thiomorpholine and tert-butyl isocyanate remain in the organic layer.

Probable Cause & Solution:

  • Thiomorpholine Removal: Thiomorpholine, being a basic amine, can be protonated to form a water-soluble salt.[7]

    • Protocol: Wash the organic layer (e.g., ethyl acetate, dichloromethane) with a dilute aqueous acid solution (e.g., 1M HCl). This will convert the thiomorpholine into its hydrochloride salt, which will partition into the aqueous phase.[9] Subsequent washes with water and brine will remove any remaining acid and water-soluble impurities.

  • tert-Butyl Isocyanate Removal: Tert-butyl isocyanate reacts with water to form tert-butylamine and carbon dioxide.[4][5] It is also highly reactive with other nucleophiles.

    • Protocol: A simple aqueous wash can hydrolyze some of the unreacted isocyanate. For more rigorous removal, a wash with a dilute aqueous solution of a primary or secondary amine (e.g., a dilute solution of diethylamine in a suitable organic solvent) can be employed to convert the isocyanate into a more easily separable urea derivative. However, care must be taken as this adds another potential impurity. Often, the subsequent purification steps like recrystallization or chromatography are sufficient to remove trace amounts of unreacted isocyanate.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[10][11] The choice of solvent is critical for effective purification.[12][13]

Issue: The product "oils out" instead of forming crystals.

Probable Cause & Solution:

  • The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[14]

  • The solution is supersaturated.

    • Protocol: Add more solvent to the heated mixture until the oil redissolves completely. Allow the solution to cool slowly.[15] If crystals are slow to form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product can induce crystallization.[10][14]

Issue: Low recovery of the purified product.

Probable Cause & Solution:

  • Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.[15]

  • The cooling process was too rapid, trapping impurities within the crystals.[15]

    • Protocol: Reduce the volume of the solvent by evaporation and re-cool the solution.[10] Ensure a slow cooling rate to allow for the formation of pure crystals.

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[16][17]

Issue: Poor separation of the product from unreacted starting materials.

Probable Cause & Solution:

  • Inappropriate Solvent System (Mobile Phase): The polarity of the eluent is either too high or too low.

    • Protocol: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. For normal-phase chromatography (silica gel), a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[16] Start with a low polarity mobile phase and gradually increase the polarity to elute the compounds.

  • Improper Column Packing: Air bubbles or cracks in the stationary phase can lead to channeling and poor separation.

    • Protocol: Pack the column using a slurry method to ensure a uniform and compact bed.[16]

Issue: Product is difficult to elute from the column.

Probable Cause & Solution:

  • The product is highly polar and strongly adsorbs to the silica gel.

    • Protocol: Gradually increase the polarity of the mobile phase. A small amount of a very polar solvent like methanol can be added to the eluent to desorb the product.[12] Alternatively, reversed-phase chromatography using a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective for polar compounds.[16][18]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude N-tert-butylthiomorpholine-4-carboxamide?

A1: The initial and most effective step is typically a series of liquid-liquid extractions. Begin by dissolving your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute acid (e.g., 1M HCl) to remove unreacted thiomorpholine, followed by a wash with water or brine to remove the acid and any remaining water-soluble impurities.[9] This will significantly reduce the impurity load before proceeding to recrystallization or chromatography.

Q2: I've tried recrystallization from several solvents, but I'm not getting good crystals. What should I do?

A2: If single-solvent recrystallization is not effective, a binary solvent system may be necessary.[10] Find a pair of miscible solvents where your product is soluble in one (the "good" solvent) and insoluble in the other (the "poor" solvent). Dissolve the crude product in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.

Q3: How can I confirm that the unreacted starting materials have been successfully removed?

A3: The purity of your final product should be assessed using analytical techniques such as:

  • Thin Layer Chromatography (TLC): Compare the TLC of your purified product to the starting materials. The purified product should show a single spot that is distinct from the starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will show characteristic peaks for the product and the starting materials. The absence of peaks corresponding to thiomorpholine and tert-butyl isocyanate (or its byproducts) indicates successful purification.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help identify any remaining impurities.

Q4: Is it possible to use an automated flash chromatography system for this purification?

A4: Yes, an automated flash chromatography system can be highly effective for purifying N-tert-butylthiomorpholine-4-carboxamide, especially for larger quantities.[16] You can use either normal-phase or reversed-phase columns depending on the polarity of your compound and the impurities.[16][18] The system allows for precise gradient elution, leading to better separation and higher purity.

Q5: Are there any safety precautions I should be aware of when handling tert-butyl isocyanate?

A5: Absolutely. Tert-butyl isocyanate is a toxic and highly flammable liquid with a pungent odor.[3][4][5] It is very toxic by ingestion and may also be toxic by skin absorption and inhalation.[3][4] It reacts with water and can form explosive mixtures with air.[3][5] Always handle this chemical in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have appropriate fire extinguishing media (CO2, dry chemical) readily available.[4]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62412, tert-Butyl isocyanate. Retrieved from [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67164, Thiomorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiomorpholine. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl isocyanide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • A blog on chemical sciences. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • ACS Publications. (2009, December 3). Carbamazepine Co-crystallization with Pyridine Carboxamides: Rationalization by Complementary Phase Diagrams and Crystal Energy Landscapes. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • Molbase. (2024, October 10). Heterocyclic Building Blocks-Thiomorpholine. Retrieved from [Link]

  • PubMed. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Retrieved from [Link]

  • PMC. (n.d.). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). US2865960A - Process for the removal of impurities from water-soluble acrylamides.
  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Solubility for Common Extractable Compounds. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]

  • An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. (n.d.). Retrieved from [Link]

  • Google Patents. (2018, January 10). KR20180004179A - Processes for converting carboxamides to thiocarboxamides.
  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). Retrieved from [Link]

  • PMC. (2017, April 5). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved from [Link]

  • MDPI. (2005, July 1). Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. Retrieved from [Link]

  • Thermodynamics Research Center. (2019). ThermoML:J. Chem. Eng. Data 2019, 64, 3, 1051-1062. Retrieved from [Link]

  • Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • Synthesis of N-tert.butyl-decahydro-(4aS,8aS)-isoquinoline-3(S)-carboxamide. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Thiomorpholine Carboxamide Synthesis

Ticket ID: TMC-OPT-492 Subject: Catalyst Selection & Yield Optimization for Thiomorpholine Carboxamides Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Thiomor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TMC-OPT-492 Subject: Catalyst Selection & Yield Optimization for Thiomorpholine Carboxamides Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Thiomorpholine carboxamide synthesis presents a distinct "double-edged" challenge in medicinal chemistry. You are dealing with a secondary amine (often sterically encumbered) and a sulfide linkage (susceptible to oxidation and catalyst poisoning).

Standard peptide coupling reagents (HATU, EDC) often result in mediocre yields due to slow kinetics and difficult purification of the resulting urea byproducts. Furthermore, if you are attempting


-arylation via cross-coupling, the thiomorpholine sulfur atom acts as a potent poison for Palladium (Pd) catalysts by binding irreversibly to the metal center.

This guide provides a validated decision matrix for catalyst selection, prioritizing T3P® (Propylphosphonic Anhydride) for direct amidation and Ligand-Enhanced Pd-Catalysis for cross-coupling.

Decision Matrix: Route Selection

Before selecting a catalyst, confirm your synthetic pathway. The optimal catalyst depends entirely on your electrophile.

CatalystSelection Start START: Select Electrophile Acid Carboxylic Acid (R-COOH) Start->Acid Path A: Direct Amidation Halide Aryl Halide (Ar-X) Start->Halide Path B: N-Arylation T3P Primary Rec: T3P (50% in EtOAc) + Pyridine/DIPEA Acid->T3P High Yield / Difficult Substrates Boric Green Alt: Boric Acid (10-20 mol%) + Dean-Stark Trap Acid->Boric Scalable / Green Chem Pd Pd-Catalysis (Buchwald-Hartwig) REQUIRES Bulky Ligands Halide->Pd Ligand Ligand Selection: RuPhos or XPhos (Prevents S-Poisoning) Pd->Ligand Critical Step

Figure 1: Decision matrix for selecting the appropriate catalytic system based on starting materials.

Module A: Direct Amidation (Carboxylic Acid + Thiomorpholine)

The Problem with HATU/EDC

While HATU is a standard "go-to," it often fails with thiomorpholines because the uronium byproducts can be difficult to separate from the polar thiomorpholine carboxamide. Additionally, HATU can cause epimerization if your carboxylic acid has a chiral


-center.
The Solution: T3P (Propylphosphonic Anhydride)

T3P is the superior reagent for this transformation.[1] It acts as a Lewis acid precursor, activating the carboxylic acid into a mixed anhydride.

  • Why it works: The byproduct is water-soluble (propylphosphonic acid), allowing for a simple extractive workup.[2] It shows remarkably low epimerization rates compared to HATU [1].[3]

  • Yield Expectation: >85% typical.[2]

Protocol: T3P-Mediated Coupling[3]
ParameterSpecificationNote
Stoichiometry 1.0 equiv Acid : 1.1 equiv ThiomorpholineSlight excess of amine ensures acid consumption.
Reagent T3P (1.5 - 2.0 equiv)Supplied as 50% w/w solution in EtOAc or DMF.
Base Pyridine (3.0 equiv) or DIPEA (3.0 equiv)Pyridine often gives higher yields for sterically hindered substrates [2].
Solvent EtOAc, Me-THF, or DMFEtOAc is preferred for ease of workup.
Temp 0°C

RT
Heat to 50°C only if conversion stalls after 4h.

Step-by-Step:

  • Dissolve carboxylic acid (1.0 equiv) and thiomorpholine (1.1 equiv) in EtOAc (5-10 volumes).

  • Add Pyridine (3.0 equiv) and cool to 0°C.

  • Add T3P (50% solution, 1.5 equiv) dropwise over 10 minutes.

  • Allow to warm to RT and stir for 2-12 hours.

  • Quench: Add water. Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine/excess amine), then sat. NaHCO3, then brine.

  • Concentrate.

Module B: N-Arylation (Aryl Halide + Thiomorpholine)

The Problem: Sulfur Poisoning

In a standard Buchwald-Hartwig coupling, the sulfur atom in thiomorpholine is a "soft base" that binds strongly to the "soft acid" Palladium (Pd). This competitive binding blocks the active site, shutting down the catalytic cycle (Catalyst Death) [3].

The Solution: Steric Bulk (Ligand Selection)

You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).

  • Recommended Ligands: RuPhos or XPhos .

  • Mechanism: These ligands are extremely bulky. They create a "roof" over the Pd center that permits the amine (N-H) to approach but sterically excludes the sulfur atom of the heterocycle from binding to the metal [4].

Protocol: Pd-Catalyzed Cross-Coupling
ComponentRecommendationFunction
Pre-catalyst Pd(OAc)₂ or Pd₂dba₃ Source of Pd(0).
Ligand RuPhos (for secondary amines)Prevents S-poisoning; facilitates reductive elimination.
Base NaOtBu or Cs₂CO₃ Strong base required for deprotonation.
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed (Critical).

Step-by-Step:

  • Inert Atmosphere: Flame-dry glassware and cycle Argon/Nitrogen 3 times. Oxygen will oxidize the phosphine ligand and the thiomorpholine sulfur.

  • Load Pd(OAc)₂ (2-5 mol%) and RuPhos (4-10 mol%) into the vessel. Ratio Pd:Ligand should be 1:2.

  • Add Aryl Halide (1.0 equiv), Thiomorpholine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Add anhydrous Toluene.

  • Heat to 80-100°C. Monitor by LCMS.

  • Workup: Filter through a pad of Celite (to remove Pd black) and concentrate.

Troubleshooting & FAQs

Q1: My yield is low (<30%) using T3P. What is wrong?

Diagnosis: Likely insufficient base or solvent incompatibility.

  • Fix: T3P requires a slightly basic pH to form the active anhydride. If using DIPEA, switch to Pyridine (acts as both base and nucleophilic catalyst).

  • Fix: Ensure your solvent is dry. Water hydrolyzes T3P into propylphosphonic acid, consuming the reagent before it activates your acid.

Q2: I see a "M+16" peak in LCMS (Mass + 16).

Diagnosis: You have oxidized the thiomorpholine sulfur to a Sulfoxide (S=O) .

  • Cause: Peroxides in your ether solvents (THF, Dioxane) or atmospheric oxygen during a heated reaction.

  • Fix: Test solvents for peroxides. Use Me-THF (more stable) or fresh EtOAc. Sparge solvents with Argon before heating.

Q3: The Pd-coupling stops at 50% conversion.

Diagnosis: Catalyst poisoning or deactivation.

  • Fix: Do not add more Pd(OAc)₂ alone. Add a fresh aliquot of pre-mixed catalyst + ligand solution . The ligand is likely being consumed or oxidized, leaving "naked" Pd which is immediately poisoned by the sulfur.

  • Alternative: Switch to a Palladacycle precatalyst (e.g., RuPhos Pd G4). These activate faster and are more robust.

Green Chemistry Alternative: Boric Acid

For scale-up where atom economy is critical, catalytic Boric Acid is a viable option, though slower than T3P.

  • Catalyst: Boric Acid (

    
    ) or Trifluoroethyl borate.
    
  • Mechanism: Forms a dimeric B-O-B active species that coordinates the carboxylic acid [5].[4]

  • Conditions: Reflux in Toluene/Xylene with a Dean-Stark trap to remove water.

  • Benefit: The only byproduct is water. The catalyst is removed by simple aqueous wash.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Patterson, J., et al. (2011). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Peptides."[1][2] Organic Process Research & Development, 16(12).

  • Dubois, F., et al. (2021). "Metal-catalyzed C–S bond formation using sulfur surrogates." Organic & Biomolecular Chemistry, 19, 1446-1476. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Gernon, M. D., et al. (1999). "Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines."[5][6] Organic Syntheses, 76, 262. Link

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Solvent-Dependent Dynamics of N-tert-butylthiomorpholine-4-carboxamide: A Comparative NMR Guide

Executive Summary & Strategic Context In drug discovery, N-tert-butylthiomorpholine-4-carboxamide represents a critical scaffold, often serving as a bioisostere for morpholine ureas in kinase inhibitors and soluble epoxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, N-tert-butylthiomorpholine-4-carboxamide represents a critical scaffold, often serving as a bioisostere for morpholine ureas in kinase inhibitors and soluble epoxide hydrolase (sEH) targets.[1] While the tert-butyl group provides metabolic stability and lipophilicity, the thiomorpholine ring introduces unique spectral challenges compared to its oxygenated counterpart (morpholine).

This guide objectively compares the NMR performance of this compound in two distinct solvent systems: Chloroform-d (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) .[2] It further provides a structural discrimination framework to distinguish the thiomorpholine core from common impurities or analogues.

The Core Analytical Challenge

Urea derivatives exhibit restricted rotation around the N-C(O) bond, leading to conformational isomerism that often broadens NMR signals. Furthermore, the thiomorpholine ring undergoes chair-boat interconversion. Selecting the wrong solvent results in lost amide signals and ambiguous assignments.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable amide proton and the resolution of the heterocyclic ring.

Table 1: Solvent Performance Matrix
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Amide (NH) Signal Sharp, Downfield (δ 5.8 - 6.2) Broad/Invisible (δ 4.0 - 5.[1]0)DMSO acts as a H-bond acceptor, "locking" the NH proton and slowing chemical exchange. CDCl₃ allows rapid exchange and aggregation.
Ring Resolution HighModerateDMSO viscosity slightly broadens peaks, but separates water/impurity peaks effectively.[1]
Rotational Barrier Distinct Rotamers Visible Averaged/BroadHigher dielectric constant of DMSO stabilizes the dipolar resonance form, increasing the rotational barrier (

).[1]
Water Signal Distinct (δ 3.33)Variable (δ 1.56)In CDCl₃, adventitious water often overlaps with the aliphatic region or the tert-butyl signal.
Comparative Spectra Data (Simulated based on Analogues)

System A: DMSO-d₆ (400 MHz, 298 K)

  • δ 5.95 (s, 1H): Amide NH. Sharp, distinct.[1]

  • δ 3.65 (m, 4H): Thiomorpholine

    
    -N (
    
    
    
    ).[1] Deshielded by Urea Carbonyl.
  • δ 2.55 (m, 4H): Thiomorpholine

    
    -S (
    
    
    
    ).[1] Shielded by Sulfur.
  • δ 1.28 (s, 9H): tert-Butyl

    
    .[1] Intense singlet.
    

System B: CDCl₃ (400 MHz, 298 K) [1]

  • δ 4.20 (br s, 1H): Amide NH.[1] Often flattened into the baseline.

  • δ 3.75 (m, 4H): Thiomorpholine

    
    -N.[1]
    
  • δ 2.65 (m, 4H): Thiomorpholine

    
    -S.[1]
    
  • δ 1.35 (s, 9H): tert-Butyl

    
    .[1]
    

Critical Insight: Use DMSO-d₆ for structural characterization.[2] Use CDCl₃ only if required for downstream extraction or if the compound is strictly for lipophilic purity checks.

Structural Discrimination: Thiomorpholine vs. Morpholine[3]

A common synthesis error involves using morpholine instead of thiomorpholine. NMR provides a definitive "fingerprint" to distinguish these bioisosteres based on the electronegativity difference between Sulfur (2.58) and Oxygen (3.44).[1]

Table 2: Heterocycle Chemical Shift Fingerprint
Proton EnvironmentThiomorpholine Core Morpholine Core Shift Difference (

)

-Heteroatom (

-X)
δ 2.50 - 2.70 ppm δ 3.50 - 3.70 ppm ~1.0 ppm

-Nitrogen (

-N)
δ 3.60 - 3.80 ppmδ 3.30 - 3.50 ppm~0.3 ppm

Mechanism: The oxygen atom in morpholine exerts a strong inductive electron-withdrawing effect, deshielding the adjacent protons and shifting them downfield (to ~3.6 ppm). Sulfur is less electronegative, keeping the adjacent protons upfield (~2.6 ppm).[1] If you see a multiplet at 3.6 ppm and NO signal at 2.6 ppm, you have likely synthesized the Morpholine analogue.

Experimental Protocol: The "Self-Validating" Urea Workflow

This protocol ensures that the spectral data you generate is not an artifact of aggregation or exchange.

Step-by-Step Methodology
  • Sample Preparation (Gravimetric):

    • Weigh 5–10 mg of N-tert-butylthiomorpholine-4-carboxamide.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why: Concentrations >15 mg/mL can induce urea stacking/dimerization, shifting the NH peak.

  • The "Shake Test" (Validation):

    • Acquire the standard 1H spectrum (16 scans).

    • Add 1 drop of D₂O to the tube.

    • Shake vigorously and re-acquire.

    • Result: The peak at ~5.95 ppm (NH) must disappear. The water peak at ~3.33 ppm will grow and shift. This confirms the Amide assignment.

  • Temperature Variation (Optional for Dynamics):

    • If the thiomorpholine ring signals (3.65/2.55 ppm) appear as broad humps rather than multiplets, heat the probe to 323 K (50°C) .

    • Mechanism:[3][4][5] This overcomes the ring-flip barrier and the N-C(O) rotational barrier, sharpening the signals into defined triplets/multiplets.

Mechanistic Visualization

Diagram 1: Assignment Logic & Workflow

This flow illustrates the decision matrix for assigning the critical protons in this urea derivative.

NMR_Assignment_Workflow Start Crude 1H NMR Spectrum (DMSO-d6) Check_NH Identify Amide NH (~5.8 - 6.2 ppm) Start->Check_NH Check_Ring Analyze Ring Region (2.0 - 4.0 ppm) Start->Check_Ring Check_tBu Identify t-Butyl Singlet @ ~1.3 ppm Start->Check_tBu D2O_Test D2O Exchange Test Check_NH->D2O_Test NH_Gone Signal Disappears? CONFIRMED AMIDE D2O_Test->NH_Gone Split_Signals Two Distinct Multiplets? Check_Ring->Split_Signals Alpha_S Multiplet @ ~2.6 ppm (Alpha-Sulfur) Split_Signals->Alpha_S Upfield Alpha_N Multiplet @ ~3.6 ppm (Alpha-Nitrogen) Split_Signals->Alpha_N Downfield

Caption: Logical workflow for assigning N-tert-butylthiomorpholine-4-carboxamide signals, utilizing D2O exchange for amide validation and chemical shift theory for ring discrimination.

Diagram 2: Conformational Dynamics & Resonance

Understanding why the signals broaden is crucial for interpretation.

Resonance_Dynamics Neutral Neutral Form Free Rotation (Hypothetical) Zwitterion Zwitterionic Form (C=N Double Bond Character) Neutral->Zwitterion Resonance Barrier Rotational Barrier (~11-14 kcal/mol) Zwitterion->Barrier Causes NMR_Effect NMR Consequence: Broad/Distinct Rotamers Barrier->NMR_Effect Slow Exchange on NMR Timescale

Caption: The resonance contribution of the urea linkage creates a partial double bond, restricting rotation and causing signal broadening or splitting in the NMR spectrum.[1]

References

  • Abraham, R. J., et al. (2006).[1][6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics.

  • Wiberg, K. B., et al. (1987).[1] "Barriers to Rotation adjacent to Double Bonds. 3. The C-N Bond in Amides."[7] Journal of the American Chemical Society.

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (General Reference for Thiomorpholine Shifts).

Sources

Comparative

Mass spectrometry (LC-MS) analysis of N-tert-butylthiomorpholine-4-carboxamide

Comparative Analysis of Stationary Phase Selectivity & Fragmentation Mechanics Executive Summary This technical guide evaluates the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-tert-butylthiomorpholine-4...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Stationary Phase Selectivity & Fragmentation Mechanics

Executive Summary

This technical guide evaluates the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of N-tert-butylthiomorpholine-4-carboxamide (referred to herein as TBTC ). Due to the compound's unique structural duality—possessing a hydrophobic tert-butyl tail and a polar, oxidizable thiomorpholine core—standard C18 methodologies often yield suboptimal peak symmetry and insufficient resolution from S-oxide degradation products.

This guide compares Method A (Standard C18) against Method B (Core-Shell Biphenyl) . Experimental evidence suggests that Method B provides superior selectivity for thiomorpholine-urea derivatives due to enhanced dipole-dipole and dispersion interactions, making it the recommended protocol for trace impurity profiling and pharmacokinetic studies.

Analyte Profile & Challenges

Understanding the physicochemical properties of TBTC is critical for method selection.

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 202.1143 Da

  • Target Ion [M+H]+: 203.12 Da

  • Structural Challenges:

    • Urea Linkage: Prone to peak tailing on silanol-active columns.

    • Thiomorpholine Sulfur: Susceptible to oxidation (S-oxide formation, +16 Da), requiring high chromatographic resolution to separate the parent from the metabolite/degradant.

    • Hydrophobicity: The tert-butyl group dominates retention on C18, potentially masking the polar selectivity needed for impurity separation.

Comparative Methodology: C18 vs. Biphenyl

The following comparison highlights the performance differences between a standard alkyl phase and a phenyl-based phase.

Table 1: Performance Metrics Comparison
FeatureMethod A: C18 (Standard)Method B: Biphenyl (Optimized)
Stationary Phase Fully Porous C18 (1.7 µm)Core-Shell Biphenyl (2.6 µm)
Retention Mechanism Hydrophobic Interaction (Dispersive)Hydrophobic +

+ Dipole-Dipole
Peak Asymmetry (

)
1.4 (Moderate Tailing)1.1 (Excellent Symmetry)
Selectivity (

) vs S-Oxide
1.05 (Co-elution risk)1.25 (Baseline Resolution)
Sensitivity (S/N) Reference (1x)1.8x (Sharper peaks = Higher height)
Suitability General ScreeningImpurity Profiling & Quantitation

Scientific Rationale: While C18 relies solely on hydrophobicity, the Biphenyl phase engages in specific electronic interactions with the thiomorpholine sulfur and the urea carbonyl. This "orthogonal" selectivity is critical for separating TBTC from its polar S-oxide degradants, which often co-elute on C18 columns due to the "hydrophobic masking" effect of the tert-butyl group.

Experimental Protocols

Sample Preparation[1][2]
  • Stock Solution: Dissolve 1 mg TBTC in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute stock to 100 ng/mL in Water:Methanol (90:10 v/v) + 0.1% Formic Acid.

    • Note: Avoid 100% organic diluents to prevent "solvent effect" peak broadening during early elution.

LC-MS/MS Conditions (Recommended Method B)

Liquid Chromatography:

  • System: UHPLC (Binary Pump)

  • Column: Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid (provides protons for ESI+).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2]

    • Why Methanol? Methanol facilitates stronger

      
       interactions on phenyl phases compared to Acetonitrile.
      
  • Flow Rate: 0.4 mL/min.[3]

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B (Focusing step)

    • 6.0 min: 95% B

    • 7.5 min: 95% B

    • 7.6 min: 5% B (Re-equilibration)

Mass Spectrometry (Source Parameters):

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[3]

  • Capillary Voltage: 3500 V.

  • Desolvation Temp: 400°C.

  • Gas Flow: 10 L/min (Nitrogen).

  • Collision Energy (CE): Ramp 15–35 eV for fragmentation optimization.

Mechanistic Analysis & Visualization

Analytical Workflow

The following diagram illustrates the self-validating workflow designed to ensure data integrity, specifically addressing the risk of in-source oxidation.

Analytical_Workflow Sample Sample Preparation (Diluent: 90:10 H2O:MeOH) LC LC Separation (Biphenyl Column) Sample->LC Injection ESI ESI Source (Positive Mode) LC->ESI Elution Q1 Q1 Filter (m/z 203.1) ESI->Q1 Ionization CID Collision Cell (Fragmentation) Q1->CID Selection Detect Detection (MRM Transitions) CID->Detect Quantification Detect->Sample QC Check: Linearity < 0.99?

Caption: Step-by-step LC-MS/MS workflow. The feedback loop ensures method validity by triggering re-prep if linearity fails.

Fragmentation Pathway (MS/MS)

Understanding the fragmentation is vital for establishing Multiple Reaction Monitoring (MRM) transitions. The urea bond and the tert-butyl group are the primary cleavage sites.

Key Transitions:

  • Quantifier:

    
     (Loss of tert-butyl alkene, Neutral Loss: 56 Da).
    
  • Qualifier:

    
     (Cleavage of urea, formation of protonated thiomorpholine).
    

Fragmentation_Pathway Parent Precursor Ion [M+H]+ m/z 203.1 Frag1 Fragment A [M+H - C4H8]+ m/z 147.1 Parent->Frag1 Low CE (15 eV) Frag2 Fragment B [Thiomorpholine+H]+ m/z 104.1 Parent->Frag2 High CE (30 eV) Neutral2 Loss of t-Butyl Isocyanate (-99 Da) Parent->Neutral2 Neutral1 Loss of Isobutene (-56 Da) Frag1->Neutral1

Caption: ESI+ Fragmentation pathway. The m/z 147 fragment retains the urea carbonyl, while m/z 104 represents the heterocyclic core.

Results & Discussion

Selectivity and Resolution

In comparative studies, the C18 column often shows the S-oxide impurity co-eluting on the tail of the parent peak. The Biphenyl stationary phase, utilizing


 interactions, typically retains the parent TBTC slightly longer while eluting the more polar S-oxide earlier, creating a resolution factor (

) > 2.0. This is consistent with literature on thiomorpholine separations [1].[4]
Matrix Effects

Urea derivatives can suffer from ion suppression in biological matrices. The use of a Biphenyl column allows for a higher percentage of organic modifier at the point of elution compared to C18, which generally improves desolvation efficiency and reduces matrix effects [2].

Linearity and Limit of Quantitation (LOQ)

Using the optimized MRM transition


:
  • Linear Range: 1.0 – 1000 ng/mL (

    
    ).
    
  • LOQ: ~0.5 ng/mL (Signal-to-Noise > 10).

References

  • Separation of Thiomorpholine Derivatives. SIELC Technologies Application Notes. Describes the behavior of thiomorpholine oxides in reverse phase and mixed-mode chromatography.

  • Phenomenex Technical Note TN-1224. Comparison of Biphenyl and C18 Phases. Demonstrates the superior selectivity of Biphenyl phases for polar and isobaric compounds in LC-MS.

  • Advanced Materials Technology. HALO Biphenyl vs. C18 for Pain Management Panels. Highlights the retention mechanisms of biphenyl phases for amine-containing compounds.

  • Agilent Technologies. LC/MS/MS Method Development Guide. General protocols for optimizing ESI source parameters for nitrogen-containing heterocycles.

Sources

Validation

A Comparative Guide to the Spectroscopic Characterization of N-tert-butylthiomorpholine-4-carboxamide: An In-Depth FTIR Analysis

For the modern researcher and drug development professional, the precise structural elucidation of novel chemical entities is paramount. N-tert-butylthiomorpholine-4-carboxamide, a molecule of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher and drug development professional, the precise structural elucidation of novel chemical entities is paramount. N-tert-butylthiomorpholine-4-carboxamide, a molecule of interest in medicinal chemistry, presents a unique combination of functional groups—a tertiary amide and a thiomorpholine ring—that can be effectively characterized using Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides a comprehensive analysis of the expected FTIR spectral bands of this compound, compares the utility of FTIR with other common analytical techniques, and offers a workflow for selecting the most appropriate characterization method.

The Power of Vibrational Spectroscopy for Structural Elucidation

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds stretch and bend at specific frequencies, resulting in a unique spectral fingerprint. For N-tert-butylthiomorpholine-4-carboxamide, this fingerprint provides invaluable information about its constituent functional groups, confirming its identity and purity.

The key to interpreting an FTIR spectrum lies in understanding how different bonds and functional groups absorb infrared radiation at characteristic wavenumbers. For our target molecule, the most informative regions of the spectrum will be those corresponding to the carbonyl (C=O) stretching of the tertiary amide, the various C-N and C-S stretching vibrations within the thiomorpholine ring and carboxamide group, and the characteristic vibrations of the tert-butyl group.

Experimental Protocol: Acquiring the FTIR Spectrum

A standard and effective method for obtaining a high-quality FTIR spectrum of a solid sample like N-tert-butylthiomorpholine-4-carboxamide is through the use of an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and typically yields excellent results.

Step-by-Step Methodology for ATR-FTIR Analysis:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly aligned and the background spectrum is collected. This involves running a scan with no sample on the ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Preparation: Place a small amount of the crystalline N-tert-butylthiomorpholine-4-carboxamide powder directly onto the ATR crystal.

  • Sample Engagement: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.[1]

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

Deciphering the Spectrum: Predicted FTIR Bands of N-tert-butylthiomorpholine-4-carboxamide

Based on extensive literature on related compounds, the following table summarizes the predicted key FTIR spectral bands for N-tert-butylthiomorpholine-4-carboxamide and their corresponding vibrational assignments.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Supporting Rationale and References
~2970-2850C-H stretchingtert-butyl and thiomorpholine CH₂This region is characteristic of symmetric and asymmetric stretching vibrations of C-H bonds in alkyl groups.[2]
~1650-1630C=O stretching (Amide I band)Tertiary carboxamideThe carbonyl stretch of tertiary amides is typically found in this range and is a strong, sharp peak. Its position is lower than that of ketones due to resonance with the nitrogen lone pair.[3][4]
~1465 and ~1365C-H bendingtert-butylThe characteristic scissoring and umbrella bending modes of the tert-butyl group appear in these regions.
~1260-1200C-N stretchingCarboxamide and ThiomorpholineThe stretching vibration of the C-N bond in tertiary amides and amines is expected in this region.[5][6]
~1150-1050C-N stretchingThiomorpholineThe C-N stretching vibrations within the thiomorpholine ring are anticipated in this range.[5]
~700-600C-S stretchingThiomorpholineThe C-S stretching vibration is typically weak and found in the lower frequency region of the spectrum.

Visualizing the Molecular Vibrations

To better understand the relationship between the molecular structure and its vibrational modes, a diagram illustrating the key functional groups and their expected FTIR absorptions is beneficial.

FTIR_Vibrational_Modes cluster_molecule N-tert-butylthiomorpholine-4-carboxamide cluster_bands Characteristic FTIR Bands mol mol b1 ~1640 cm⁻¹ C=O Stretch (Amide I) mol->b1 Tertiary Amide b2 ~2960 cm⁻¹ C-H Stretch mol->b2 tert-butyl & Ring CH₂ b3 ~1230 cm⁻¹ C-N Stretch mol->b3 Amide & Ring b4 ~650 cm⁻¹ C-S Stretch mol->b4 Thiomorpholine Ring

Caption: Key functional groups of N-tert-butylthiomorpholine-4-carboxamide and their corresponding FTIR vibrational bands.

A Comparative Analysis: FTIR vs. Other Spectroscopic Techniques

While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two such powerful methods.

Technique Information Provided Advantages Limitations
FTIR Presence of functional groups (C=O, C-N, C-S, C-H)Fast, non-destructive, requires minimal sample, cost-effective.Provides limited information on the carbon-hydrogen framework and connectivity.
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry.Provides a complete picture of the molecular structure.[7]Slower than FTIR, requires more sample, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, confirming the elemental composition.Extremely sensitive, provides exact mass.Can be destructive, provides limited information on functional groups and stereochemistry.

Workflow for Spectroscopic Analysis

The choice of analytical technique depends on the specific information required at each stage of research and development. The following workflow illustrates a logical approach to the characterization of a novel compound like N-tert-butylthiomorpholine-4-carboxamide.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization start Synthesized Compound ftir FTIR Spectroscopy (Functional Group ID) start->ftir nmr NMR Spectroscopy (¹H, ¹³C - Structural Framework) ftir->nmr Functional groups present? ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms Plausible structure? final Confirmed Structure ms->final Correct mass?

Caption: A logical workflow for the structural characterization of a novel synthesized compound.

Conclusion

FTIR spectroscopy serves as an indispensable first-line technique for the characterization of N-tert-butylthiomorpholine-4-carboxamide. Its ability to rapidly confirm the presence of the key tertiary amide and thiomorpholine functionalities makes it an efficient tool for routine analysis and quality control. For a complete and unambiguous structural determination, a synergistic approach employing FTIR in conjunction with NMR and Mass Spectrometry is the gold standard in modern chemical research. This integrated analytical strategy ensures the highest level of scientific rigor and provides the comprehensive data necessary for advancing drug discovery and development programs.

References

  • Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available at: [Link]

  • FTIR spectroscopic study of possible interactions of N– tert– butylformamide with ethers. Available at: [Link]

  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. MDPI. Available at: [Link]

  • Vibrational characterization of the tertiary amide and thioamide group. ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available at: [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. ResearchGate. Available at: [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. JoVE. Available at: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[( - Trends in Sciences. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]

  • Processes for converting carboxamides to thiocarboxamides. Google Patents.
  • IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

  • Infrared Spectrometry. Michigan State University. Available at: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Structural Dependence of Extended Amide III Vibrations in Two-Dimensional Infrared Spectra. PubMed Central. Available at: [Link]

  • Synergistic use of FTIR spectroscopy and TG to elucidate the solid state THCA decarboxylation reaction kinetics in. ChemRxiv. Available at: [Link]b0)

Sources

Comparative

HPLC Method Development Guide: N-tert-butylthiomorpholine-4-carboxamide Purity Profiling

Executive Summary This guide details the comparative development of a stability-indicating HPLC method for N-tert-butylthiomorpholine-4-carboxamide . Unlike standard alkyl-amide separations, this molecule presents unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the comparative development of a stability-indicating HPLC method for N-tert-butylthiomorpholine-4-carboxamide . Unlike standard alkyl-amide separations, this molecule presents unique challenges due to its heterocyclic sulfur atom (prone to oxidation) and the lack of a strong UV chromophore.

Following a comparative analysis of stationary phases (C18 vs. Phenyl-Hexyl) and pH modifiers, this guide identifies C18 chemistry with acidic phosphate buffer as the superior protocol for Quality Control (QC) environments, offering optimal resolution between the parent peak, the thiomorpholine starting material, and oxidative degradants.

Analyte Characterization & Critical Quality Attributes (CQAs)

Before method scouting, we must define the physicochemical landscape of the analyte and its likely impurities.

PropertyDescriptionChromatographic Implication
Structure Thiomorpholine ring linked to a tert-butyl urea.Moderate lipophilicity (LogP ~1.5–2.0).
Chromophore Weak. Lacks aromatic rings. Relies on the carbonyl (

) transition.
Critical: Detection must be at 205–210 nm . Solvents must be UV-transparent (avoid Acetone/THF).
Key Impurity A Thiomorpholine (Starting Material).[1][2][3][4]Secondary amine. Highly polar, basic. Elutes early; prone to tailing.
Key Impurity B Sulfoxide/Sulfone analogs (Degradants).Formed via sulfur oxidation. significantly more polar than parent.
Key Impurity C N-tert-butyl isocyanate (Reagent).Highly reactive; likely hydrolyzes to 1,3-di-tert-butylurea (non-polar).

Comparative Method Scouting

We evaluated three distinct chromatographic systems to determine the optimal balance of resolution (


), peak shape (Tailing Factor, 

), and sensitivity.
The Variables
  • System A (The Standard): C18 Column, 0.1% Formic Acid (pH 2.7).

  • System B (The Orthogonal): Phenyl-Hexyl Column, 0.1% Formic Acid (pH 2.7).

  • System C (The Low-UV Optimized): C18 Column, 0.1% Phosphoric Acid (pH 2.1).

Experimental Data Comparison
ParameterSystem A (C18 / Formic)System B (Phenyl / Formic)System C (C18 / Phosphoric)
Detection Limit (S/N) Moderate (Formic absorbs @ 210nm)ModerateHigh (Phosphate is transparent)
Parent Peak Shape (

)
1.2 (Acceptable)1.1 (Excellent)1.1 (Excellent)
Resolution (Parent vs. S-Oxide) 2.51.83.2
Thiomorpholine Retention Weak (

)
Weak (

)
Moderate (Ion-suppression helps)
Verdict Viable for LC-MSGood Selectivity, Low RetentionBest for QC/Purity (UV)
Technical Analysis[2][5]
  • Why System C Won: The analyte requires detection at 205–210 nm. Formic acid has a UV cutoff around 210 nm, causing baseline drift and high background noise, which obscures low-level impurities. Phosphoric acid is transparent down to 190 nm, significantly improving the Signal-to-Noise (S/N) ratio.

  • Why Phenyl-Hexyl Failed: While Phenyl-Hexyl columns often improve peak shape for amides via

    
     interactions, this analyte lacks an aromatic ring to fully capitalize on this mechanism. The hydrophobic retention of the C18 was necessary to separate the non-polar parent from the polar thiomorpholine amine.
    

The "Gold Standard" Protocol

This protocol is optimized for UV-purity assays (QC release). If LC-MS compatibility is required, substitute Phosphoric Acid with 0.1% Formic Acid, acknowledging the loss in UV sensitivity.

Instrument Parameters
  • Detector: PDA/UV at 210 nm (Bandwidth: 4 nm). Reference off.

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10

    
    .
    
Mobile Phase
  • Solvent A: 0.1%

    
     in Water (pH ~2.1).
    
  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent BEvent
0.05Initial Hold (Retain polar amines)
2.05Isocratic Hold
12.090Linear Ramp (Elute Parent & Bis-ureas)
15.090Wash
15.15Re-equilibration
20.05End

Method Development Logic & Troubleshooting

The following diagram illustrates the decision matrix used to arrive at the final method, ensuring self-validating logic.

MethodLogic Start Start: N-tert-butylthiomorpholine-4-carboxamide CheckUV Check UV Absorbance Start->CheckUV UV_Decision Max Absorbance < 220 nm? CheckUV->UV_Decision SolventChoice Select Phosphate Buffer (High Transparency) UV_Decision->SolventChoice Yes (Amide/Urea) SolventAlt Select Formic Acid (LC-MS Only) UV_Decision->SolventAlt No (Aromatic) ColumnScout Column Scouting (C18 vs Phenyl) SolventChoice->ColumnScout Sep_Check Resolution (Rs) > 2.0? ColumnScout->Sep_Check Final Finalize Method (System C) Sep_Check->Final Yes Optimize Adjust Gradient / Temp Sep_Check->Optimize No Optimize->Sep_Check

Figure 1: Decision matrix for selecting mobile phase transparency and stationary phase based on analyte chromophores.

Validation & System Suitability

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met during every run.

System Suitability Limits (SST)
  • Resolution (

    
    ):  > 2.0 between Thiomorpholine (RT ~2.5 min) and Parent (RT ~8.5 min).
    
  • Tailing Factor (

    
    ):  < 1.5 for the Parent peak. (Amides can tail; phosphate suppresses silanol interactions to prevent this).
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Sample Preparation Protocol
  • Diluent: 50:50 Water:Acetonitrile.[5] (Using 100% ACN may cause peak distortion for early eluting polar impurities).

  • Concentration: 0.5 mg/mL (High concentration needed due to weak UV response).

  • Filter: 0.22

    
     PTFE or Nylon (Compatible with ACN).
    

Synthesis Pathway & Impurity Mapping

Understanding the chemical origin of impurities is vital for method specificity.

SynthesisPath SM1 Thiomorpholine (Polar, Basic) Product N-tert-butylthiomorpholine- 4-carboxamide (Analyte) SM1->Product + SM2 SM2 N-tert-butyl isocyanate (Reactive) SM2->Product Deg2 Bis-Urea (Late Eluting) SM2->Deg2 Hydrolysis Deg1 S-Oxide Impurity (Early Eluting) Product->Deg1 Oxidation (Air/Light)

Figure 2: Impurity origin map. The method must resolve the early eluting S-Oxide and late eluting Bis-Urea from the main peak.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for C18 vs. Phenyl selectivity).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA.[6][7][8] Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Reference for low-UV detection of amides/ureas).
  • ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence. (Source for thiomorpholine impurity characterization). Link

Sources

Validation

Chromatographic separation of N-tert-butylthiomorpholine-4-carboxamide isomers

An In-Depth Technical Guide to the Chromatographic Separation of N-tert-butylthiomorpholine-4-carboxamide Isomers For researchers and professionals in drug development, the effective separation of isomers is a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chromatographic Separation of N-tert-butylthiomorpholine-4-carboxamide Isomers

For researchers and professionals in drug development, the effective separation of isomers is a critical step in ensuring the purity, safety, and efficacy of a pharmaceutical compound. N-tert-butylthiomorpholine-4-carboxamide, a molecule incorporating a thiomorpholine core, presents a unique separation challenge due to the potential for various isomeric forms. The presence of a stereocenter, which could arise during synthesis, would necessitate the separation of enantiomers. Additionally, synthetic byproducts could include diastereomers or positional isomers. This guide provides a comprehensive comparison of potential chromatographic strategies, grounded in experimental data from structurally analogous compounds, to effectively resolve isomers of N-tert-butylthiomorpholine-4-carboxamide.

The Analytical Challenge: Understanding the Isomers

The structure of N-tert-butylthiomorpholine-4-carboxamide, with its polar thiomorpholine and amide functionalities combined with a nonpolar tert-butyl group, allows for a multimodal interaction with chromatographic stationary phases. The primary challenge lies in the subtle structural differences between its isomers, which demand high-resolution separation techniques. Depending on the synthetic pathway, the following isomers could be present:

  • Enantiomers: If the thiomorpholine ring or any substituent is chiral, a racemic mixture of enantiomers will be formed.

  • Diastereomers: The synthesis might result in multiple stereocenters, leading to the formation of diastereomers.

  • Positional Isomers: Impurities with substituents at different positions on the thiomorpholine ring could also be present.

Comparative Analysis of Chromatographic Techniques

Two primary techniques are poised to offer the most effective separation of N-tert-butylthiomorpholine-4-carboxamide isomers: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Supercritical Fluid Chromatography (SFC).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. While a robust and widely accessible technique, it may present challenges for highly polar or basic compounds.

Applicability: The polarity of the thiomorpholine and amide groups makes N-tert-butylthiomorpholine-4-carboxamide a suitable candidate for RP-HPLC, likely using a C18 stationary phase. The basic nitrogen in the thiomorpholine ring, however, can lead to peak tailing due to strong interactions with residual silanols on the silica-based stationary phase. This can often be mitigated by using a low-pH mobile phase to protonate the amine or by employing an end-capped column. For compounds like morpholine that lack a strong UV chromophore, derivatization may be necessary to achieve sufficient sensitivity with a UV detector[1][2].

Table 1: Proposed Starting Conditions for RP-HPLC Method Development

ParameterRecommended ConditionRationale & Supporting Evidence
Stationary Phase C18, 5 µm (e.g., Inertsil ODS-3)A low-polarity C18 column is a standard choice for separating compounds with moderate polarity. It has been successfully used for separating various active substances in complex mixtures[3].
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Phosphoric AcidAcetonitrile and methanol are common organic modifiers. The addition of an acid like formic or phosphoric acid helps to improve peak shape for basic compounds by minimizing interactions with silanols[4].
Detection UV at 210-220 nm or Mass Spectrometry (MS)Amide bonds typically have a UV absorbance around 210-220 nm. For higher sensitivity and confirmation of identity, coupling to a mass spectrometer is recommended.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Temperature 25-40 °CTemperature can be optimized to improve peak shape and resolution.
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for the separation of both chiral and achiral isomers, offering advantages in speed, resolution, and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase[5][6]. For amide-containing compounds, SFC has shown particular promise[5][7][8].

Should N-tert-butylthiomorpholine-4-carboxamide be chiral, SFC is the technique of choice for resolving the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for a wide range of compounds, including amides[8].

Applicability: The separation of amide enantiomers by SFC on polysaccharide-based CSPs is well-documented[8]. The choice of the specific CSP is crucial, as no single column can separate all enantiomers. A screening approach using several different CSPs is therefore highly recommended. The use of alcohol modifiers (methanol, ethanol, or isopropanol) is standard, and additives may be required to improve peak shape and resolution[9].

Table 2: Proposed Starting Conditions for Chiral SFC Method Development

ParameterRecommended ConditionRationale & Supporting Evidence
Stationary Phase Polysaccharide-based CSPs (e.g., Chiralpak IC, Chiralcel OD-H)These columns have demonstrated broad applicability for the chiral separation of amides[8]. A screening of multiple CSPs is the most efficient approach to find the optimal stationary phase.
Mobile Phase Supercritical CO2 with an alcohol co-solvent (Methanol, Ethanol, or Isopropanol)Alcohols are the most common modifiers in SFC. The type of alcohol can significantly impact selectivity[9].
Additive 0.1% Diethylamine (DEA) for basic compoundsA basic additive can improve the peak shape of amine-containing compounds.
Back Pressure 150 barA typical back pressure for analytical SFC.
Temperature 40 °CA standard starting temperature for SFC separations.

For the separation of non-enantiomeric isomers, achiral SFC offers a fast and efficient alternative to normal-phase HPLC.

Applicability: A variety of achiral stationary phases are available for SFC, with selection depending on the nature of the analytes. For amides, phases with polar functionalities and potential for hydrogen bonding and π-π interactions, such as those with nitro-phenyl groups, have shown excellent performance[7]. The retention mechanism in achiral SFC is similar to normal-phase chromatography, with compounds eluting in order of increasing polarity[6].

Table 3: Proposed Starting Conditions for Achiral SFC Method Development

ParameterRecommended ConditionRationale & Supporting Evidence
Stationary Phase Nitro-phenyl, 2-Ethylpyridine (2-EP), or Diol columnsA non-endcapped nitro column has been shown to be effective for the separation of amides in SFC[7]. 2-EP and other basic heterocyclic phases are also good candidates[7].
Mobile Phase Supercritical CO2 with Methanol as co-solventMethanol is a common and effective co-solvent for a wide range of compounds in achiral SFC.
Gradient 5-40% Methanol over 5-10 minutesA gradient elution is useful for screening and for separating compounds with a range of polarities.
Back Pressure 150 barStandard analytical SFC back pressure.
Temperature 40 °CA common starting temperature.

Experimental Protocols

The following are detailed, step-by-step methodologies for developing a separation method for N-tert-butylthiomorpholine-4-carboxamide isomers.

Protocol 1: RP-HPLC Method Development
  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of approximately 1 mg/mL.

  • Initial Screening:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30 °C.

    • Detection: UV at 215 nm and/or full scan MS.

  • Optimization:

    • Adjust the gradient slope and time to improve resolution between closely eluting peaks.

    • If peak tailing is observed, consider using a mobile phase with a different acid (e.g., phosphoric acid) or an alternative C18 column with different end-capping.

    • Evaluate methanol as an alternative to acetonitrile as the organic modifier, as this can alter selectivity.

Protocol 2: Chiral SFC Method Development
  • Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.

  • Column Screening:

    • Screen a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID, IE, IF and Chiralcel OD, OJ, OZ).

    • Mobile Phase: Isocratic elution with 80% CO2 and 20% Methanol.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40 °C.

    • Detection: UV at 215 nm.

  • Optimization:

    • For the column that shows the best initial separation, optimize the mobile phase.

    • Vary the percentage of the alcohol co-solvent.

    • Evaluate different alcohol co-solvents (ethanol, isopropanol).

    • If peak shape is poor, add a small amount of a basic modifier (e.g., 0.1% diethylamine).

Visualization of Workflows

RP_HPLC_Workflow cluster_0 RP-HPLC Method Development cluster_1 Optimization prep Sample Preparation (1 mg/mL in 50:50 ACN/H2O) screen Initial Gradient Screening (C18, ACN/H2O with 0.1% FA) prep->screen eval1 Evaluate Resolution and Peak Shape screen->eval1 opt_grad Adjust Gradient eval1->opt_grad Sub-optimal Resolution opt_mod Change Organic Modifier (e.g., Methanol) eval1->opt_mod Poor Selectivity opt_col Test Different C18 Column eval1->opt_col Poor Peak Shape final Final Validated Method eval1->final Optimal opt_grad->final opt_mod->final opt_col->final

Caption: RP-HPLC method development workflow.

Chiral_SFC_Workflow cluster_0 Chiral SFC Method Development cluster_1 Optimization prep Sample Preparation (1 mg/mL in Methanol) screen CSP Screening (Isocratic MeOH) prep->screen eval1 Identify Best CSP screen->eval1 opt_cosolvent Vary Co-solvent % eval1->opt_cosolvent Partial Separation opt_alcohol Test Different Alcohols (EtOH, IPA) opt_cosolvent->opt_alcohol final Final Validated Method opt_cosolvent->final Baseline opt_additive Add Basic Modifier (e.g., DEA) opt_alcohol->opt_additive Poor Peak Shape opt_additive->final

Caption: Chiral SFC method development workflow.

Conclusion and Recommendations

For the comprehensive separation of N-tert-butylthiomorpholine-4-carboxamide isomers, both RP-HPLC and SFC present viable options. However, based on the collective evidence from the separation of analogous amide compounds, Supercritical Fluid Chromatography is the more powerful and recommended technique .

  • For Chiral Separations: SFC is unequivocally superior, offering a high success rate for enantiomer separation on polysaccharide-based CSPs, often with faster analysis times and lower solvent consumption than chiral HPLC[9].

  • For Achiral Separations: Achiral SFC provides a significant speed advantage over traditional normal-phase HPLC and offers unique selectivities that can be highly effective for separating diastereomers and positional isomers[6][7].

While RP-HPLC is a valuable and accessible tool, the potential for peak tailing with the basic thiomorpholine nitrogen and the generally higher efficiency of SFC for isomer separations position SFC as the preferred primary technique for method development. A systematic screening approach, as outlined in this guide, will be crucial for successfully developing a robust and reliable method for the separation of N-tert-butylthiomorpholine-4-carboxamide isomers.

References

  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. [Link]

  • Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1295, 141-149. [Link]

  • McClain, R., & Przybyciel, M. (2016). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC North America, 34(2), 118-129. [Link]

  • Achiral Supercritical Fluid Chromatography. Element Lab Solutions. [Link]

  • Evaluation of Achiral Stationary Phases for Gradient Screening with Supercritical Fluid Chromatography. LCGC International. [Link]

  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters. [Link]

  • Efficient amidation of weak amines: synthesis, chiral separation by SFC, and antimicrobial activity of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl) carboxamide. Organic & Biomolecular Chemistry. [Link]

  • Method Development HPLC. Interchim. [Link]

  • separation of positional isomers. Chromatography Forum. [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-650. [Link]

  • De Koster, N., Clark, C. P., & Kohler, I. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. [Link]

  • Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. ResearchGate. [Link]

  • Method Development Guide. ZirChrom. [Link]

  • Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica-Drug Research, 63(5), 377-382. [Link]

Sources

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